molecular formula C21H26N8S B608338 Khk-IN-1

Khk-IN-1

Cat. No.: B608338
M. Wt: 422.6 g/mol
InChI Key: HFLMLZKGLUEWBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KHK-IN-8 is a reversible and ATP-competitive inhibitor of human hepatic KHK activity. It acts by efficiently blocking fructose-1-phosphate secretion.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-N-(cyclopropylmethyl)-4-N-(2-methylsulfanylphenyl)-2-piperazin-1-ylpyrimido[5,4-d]pyrimidine-4,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N8S/c1-30-16-5-3-2-4-15(16)26-20-17-18(19(25-13-24-17)23-12-14-6-7-14)27-21(28-20)29-10-8-22-9-11-29/h2-5,13-14,22H,6-12H2,1H3,(H,23,24,25)(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLMLZKGLUEWBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC2=NC(=NC3=C2N=CN=C3NCC4CC4)N5CCNCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Cellular Target of Khk-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides a comprehensive overview of the cellular target of the small molecule inhibitor, Khk-IN-1. This compound is a potent and selective inhibitor of Ketohexokinase (KHK) , a key enzyme in fructose metabolism. Specifically, this compound targets the KHK-C isoform , which is the predominant isoform expressed in the liver, kidney, and small intestine, the primary sites of dietary fructose metabolism.[1] By inhibiting KHK-C, this compound effectively blocks the first committed step in fructose metabolism, the phosphorylation of fructose to fructose-1-phosphate (F1P). This mechanism of action gives this compound significant therapeutic potential for metabolic diseases associated with high fructose consumption, such as obesity and diabetes.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing insights into its potency and selectivity.

Table 1: In Vitro and Cellular Potency of this compound

ParameterTarget/SystemValueReference
IC50 Recombinant Human KHK-C12 nM[2]
IC50 Fructose-1-Phosphate Production (HepG2 cell lysate)400 nM[1]

Table 2: Selectivity Profile of this compound

Target FamilySpecific EnzymesActivityReference
Cytochrome P450 1A2, 2C9, 2C19, 2D6, 3A4No significant inhibition[3]
Kinases Not specified in publicly available dataData not available

Further studies are required to fully elucidate the broader kinase selectivity profile of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro Ketohexokinase (KHK-C) Enzymatic Assay

This protocol describes a fluorescence polarization (FP)-based assay used for high-throughput screening and determination of the IC50 value of inhibitors against recombinant human KHK-C.[4]

Principle: The assay measures the displacement of a fluorescently labeled ATP tracer from the KHK-C active site by a competitive inhibitor. Inhibition of tracer binding results in a decrease in the fluorescence polarization signal.

Materials:

  • Recombinant human KHK-C enzyme

  • ATP-competitive fluorescent tracer

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound (or other test compounds)

  • 384-well, low-volume, black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.

  • Add a small volume (e.g., 5 µL) of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add the KHK-C enzyme (e.g., 5 µL of a 2x stock solution in Assay Buffer) to each well.

  • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorescent tracer (e.g., 10 µL of a 2x stock solution in Assay Buffer).

  • Incubate the plate for a specific duration (e.g., 60 minutes) at room temperature, protected from light.

  • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

  • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Cellular Fructose-1-Phosphate (F1P) Production Assay in HepG2 Cells

This protocol details a cell-based assay to measure the inhibitory effect of this compound on KHK activity within a cellular context by quantifying the production of fructose-1-phosphate (F1P) using liquid chromatography-mass spectrometry (LC-MS).[1]

Principle: HepG2 cells, which express KHK-C, are treated with fructose to induce F1P production. The ability of this compound to inhibit this process is assessed by measuring the levels of F1P in cell lysates.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)

  • Fructose solution

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., methanol/water mixture)

  • LC-MS system (e.g., triple quadrupole mass spectrometer)

  • F1P analytical standard

Procedure:

  • Cell Culture: Culture HepG2 cells in appropriate flasks or plates until they reach a suitable confluency (e.g., 80-90%).

  • Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound or DMSO (vehicle control) in serum-free medium for a specified time (e.g., 30 minutes).

  • Fructose Stimulation: Add fructose to the medium to a final concentration of, for example, 5 mM, and incubate for a further period (e.g., 1-3 hours).

  • Cell Lysis and Extraction:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cellular debris.

  • LC-MS Analysis:

    • Inject a specific volume of the supernatant onto an appropriate LC column (e.g., a HILIC column for polar metabolites).

    • Perform chromatographic separation using a suitable mobile phase gradient.

    • Detect and quantify F1P using the mass spectrometer in multiple reaction monitoring (MRM) mode, using a specific precursor-to-product ion transition for F1P.

  • Data Analysis:

    • Generate a standard curve using the F1P analytical standard.

    • Quantify the concentration of F1P in each sample.

    • Calculate the percent inhibition of F1P production for each this compound concentration and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway

Fructose_Metabolism_Pathway Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P DHAP_GA DHAP + Glyceraldehyde F1P->DHAP_GA G3P Glyceraldehyde-3-Phosphate DHAP_GA->G3P Glycolysis Glycolysis / Gluconeogenesis G3P->Glycolysis KHK Ketohexokinase (KHK-C) AldolaseB Aldolase B Triokinase Triokinase Khk_IN_1 This compound Khk_IN_1->KHK

Caption: Fructose metabolism pathway and the inhibitory action of this compound on Ketohexokinase (KHK-C).

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay invitro_start Prepare Reagents (KHK-C, Tracer, Inhibitor) invitro_incubate Incubate Inhibitor with KHK-C invitro_start->invitro_incubate invitro_react Add Tracer & Incubate invitro_incubate->invitro_react invitro_read Measure Fluorescence Polarization invitro_react->invitro_read invitro_analyze Calculate IC50 invitro_read->invitro_analyze cellular_start Culture HepG2 Cells cellular_treat Treat with Inhibitor cellular_start->cellular_treat cellular_stimulate Stimulate with Fructose cellular_treat->cellular_stimulate cellular_lyse Lyse Cells & Extract Metabolites cellular_stimulate->cellular_lyse cellular_analyze LC-MS Analysis of F1P cellular_lyse->cellular_analyze cellular_ic50 Calculate IC50 cellular_analyze->cellular_ic50

Caption: Workflow for in vitro and cellular characterization of this compound.

References

Khk-IN-1: A Selective Ketohexokinase Inhibitor for Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Khk-IN-1 has emerged as a potent and selective inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the initial step in fructose metabolism. By blocking the phosphorylation of fructose to fructose-1-phosphate (F1P), this compound offers a valuable pharmacological tool to investigate the roles of fructose metabolism in various metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, selectivity profile, and detailed experimental protocols for its characterization.

Introduction to Ketohexokinase and Fructose Metabolism

Ketohexokinase (KHK), also known as fructokinase, is the first and rate-limiting enzyme in the metabolic pathway of fructose.[1] Unlike glucose metabolism, which is tightly regulated by feedback mechanisms, fructose metabolism through KHK is rapid and unregulated, leading to a swift depletion of intracellular ATP and the production of precursors for de novo lipogenesis (DNL).[2][3] Elevated fructose consumption has been strongly linked to the development of metabolic syndrome, characterized by insulin resistance, dyslipidemia, and hepatic steatosis.[4] KHK exists in two isoforms, KHK-C and KHK-A, with KHK-C being the predominant and high-affinity isoform in the liver, kidney, and small intestine.[5] The central role of KHK in fructose-driven metabolic dysfunction makes it an attractive therapeutic target.

This compound: A Potent and Selective KHK Inhibitor

This compound is a pyrimidinopyrimidine-based compound identified as a highly potent inhibitor of the KHK-C isoform.[6][7] It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the enzyme and preventing the phosphorylation of fructose.[6]

Quantitative Data

The inhibitory potency and cellular activity of this compound have been extensively characterized. The following tables summarize the key quantitative data.

ParameterValueTargetAssay TypeReference
IC50 12 nMKHK-CEnzymatic (Fluorescence Polarization)[6]
Ki (estimated) 6.2 nMKHK-CCalculated (Cheng-Prusoff)
IC50 400 nMKHKCellular (F1P production in HepG2 cell lysates)[6]

The estimated Ki value was calculated using the Cheng-Prusoff equation (Ki = IC50 / (1 + [S]/Km)), assuming competitive inhibition with respect to ATP. The Km of human KHK-C for ATP is approximately 0.3 mM, and the ATP concentration in the enzymatic assay is typically around the Km value.

ParameterResultSpeciesAssay TypeReference
Microsomal Stability (10 min) 88% remaining (Human), 72% remaining (Rat)Human, RatLiver Microsome Incubation[6]
Cytochrome P450 Inhibition (10 µM) No significant inhibition of CYP1A2, 2C9, 2C19, 2D6, and 3A4HumanLiver Microsome Incubation[6]
Kinase Selectivity (10 µM) No significant inhibition (>40%) of a panel of 31 other protein kinases. At least 50-fold selectivity over ribokinase, hexokinase, and adenosine kinase.-Kinase Panel Screening[7]
Oral Bioavailability (F) 34%RatPharmacokinetic Study[6]
Half-life (t1/2) 4 hoursRatPharmacokinetic Study[6]
Volume of Distribution (Vdss) 32 L/kgRatPharmacokinetic Study[6]
Clearance (CL) 160 mL/min/kgRatPharmacokinetic Study[6]

Signaling Pathways and Experimental Workflows

Fructose Metabolism and De Novo Lipogenesis Pathway

The following diagram illustrates the central role of KHK in fructose metabolism and its downstream effects on de novo lipogenesis. This compound acts by inhibiting the initial phosphorylation of fructose.

Fructose_Metabolism Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK ATP to ADP F1P Fructose-1-Phosphate (F1P) KHK->F1P Khk_IN_1 This compound Khk_IN_1->KHK AldolaseB Aldolase B F1P->AldolaseB DHAP DHAP AldolaseB->DHAP Glyceraldehyde Glyceraldehyde AldolaseB->Glyceraldehyde Glycolysis Glycolysis DHAP->Glycolysis Triokinase Triokinase Glyceraldehyde->Triokinase G3P Glyceraldehyde-3-Phosphate Triokinase->G3P G3P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA DNL De Novo Lipogenesis (Fatty Acids, Triglycerides) AcetylCoA->DNL

Fructose metabolism and the inhibitory action of this compound.
Experimental Workflow for KHK Inhibition Assay

The following diagram outlines the workflow for determining the inhibitory activity of compounds like this compound against KHK using a fluorescence polarization assay.

KHK_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Assay Buffer, KHK Enzyme, ATP, Fructose, and Test Compound (this compound) Mix Mix KHK, Test Compound, ATP, and Fructose in a microplate Reagents->Mix Incubate Incubate at Room Temperature Mix->Incubate Add_FP_reagent Add Fluorescence Polarization ADP Detection Reagent Incubate->Add_FP_reagent Incubate_FP Incubate to allow binding Add_FP_reagent->Incubate_FP Read_FP Read Fluorescence Polarization Signal Incubate_FP->Read_FP Calculate_IC50 Calculate % Inhibition and Determine IC50 Read_FP->Calculate_IC50

Workflow for KHK fluorescence polarization inhibition assay.

Detailed Experimental Protocols

KHK-C Enzymatic Inhibition Assay (Fluorescence Polarization)

This protocol is adapted from the methods described for the characterization of pyrimidinopyrimidine KHK inhibitors.[6]

Materials:

  • Recombinant human KHK-C enzyme

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20

  • ATP solution

  • Fructose solution

  • This compound (or other test compounds) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar fluorescence polarization-based ADP detection kit

  • 384-well, low-volume, black, round-bottom polystyrene microplates

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • In a 384-well plate, add 2.5 µL of the diluted this compound solution or DMSO (for control wells).

  • Add 2.5 µL of KHK-C enzyme solution (final concentration ~1 nM) in Assay Buffer to each well.

  • Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding 5 µL of a substrate mixture containing ATP (final concentration ~ Km, e.g., 0.3 mM) and fructose (final concentration ~ Km, e.g., 0.5 mM) in Assay Buffer.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction and detect the amount of ADP produced by adding the ADP detection reagents according to the manufacturer's protocol (e.g., ADP-Glo™). This typically involves a two-step addition of a reagent to stop the kinase reaction and deplete remaining ATP, followed by the addition of a detection reagent to convert ADP to a luminescent or fluorescent signal.

  • Read the fluorescence polarization on a suitable plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Fructose-1-Phosphate (F1P) Production Assay (LC-MS/MS)

This protocol outlines a general method for the quantification of intracellular F1P in HepG2 cells treated with this compound.[6]

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Fructose

  • Phosphate-buffered saline (PBS)

  • Methanol (ice-cold)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Fructose-1-phosphate standard

  • LC-MS/MS system equipped with a suitable column for polar metabolite separation (e.g., HILIC or anion-exchange)

Procedure:

  • Cell Culture and Treatment:

    • Seed HepG2 cells in 6-well plates and grow to ~80-90% confluency.

    • Pre-incubate the cells with various concentrations of this compound (or DMSO as a vehicle control) in serum-free medium for 30 minutes.

    • Add fructose to a final concentration of 15 mM and incubate for an additional 3 hours.[6]

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract intracellular metabolites.

    • Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

    • Vortex the tubes and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried metabolite extract in a suitable volume of the initial mobile phase (e.g., 50% acetonitrile in water).

    • Prepare a standard curve of F1P in the same solvent.

    • Inject the samples and standards onto the LC-MS/MS system.

    • Separate the metabolites using an appropriate chromatographic method.

    • Detect and quantify F1P using multiple reaction monitoring (MRM) in negative ion mode. The transition for F1P is typically m/z 259 -> 97 (corresponding to the loss of HPO₃).

  • Data Analysis:

    • Quantify the amount of F1P in each sample using the standard curve.

    • Normalize the F1P levels to the total protein content of the corresponding cell lysate.

    • Calculate the percent inhibition of F1P production for each concentration of this compound and determine the cellular IC50 value.

Conclusion

This compound is a potent, selective, and cell-permeable inhibitor of ketohexokinase, making it an invaluable tool for studying the role of fructose metabolism in health and disease. Its well-characterized biochemical and cellular activities, along with a favorable selectivity profile, support its use in a wide range of in vitro and in vivo research applications. The detailed protocols provided in this guide are intended to facilitate the use of this compound by researchers in the fields of metabolic disease, drug discovery, and chemical biology.

References

The Role of Khk-IN-1 in Blocking Fructose-1-Phosphate Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose consumption, particularly from added sugars, has been increasingly linked to the prevalence of metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). A key enzyme in the metabolism of fructose is ketohexokinase (KHK), which catalyzes the first and rate-limiting step: the phosphorylation of fructose to fructose-1-phosphate (F1P). The rapid, unregulated conversion of fructose to F1P by KHK can lead to a cascade of downstream metabolic dysfunctions, including increased de novo lipogenesis (DNL), uric acid production, and oxidative stress. Consequently, the inhibition of KHK presents a promising therapeutic strategy for mitigating the adverse effects of excessive fructose intake. This technical guide provides an in-depth overview of Khk-IN-1, a potent and selective inhibitor of KHK, and its role in blocking the production of fructose-1-phosphate. We will detail its mechanism of action, present quantitative data on its efficacy, provide comprehensive experimental protocols for its evaluation, and visualize the relevant biological pathways.

Introduction to Ketohexokinase and Fructose Metabolism

Ketohexokinase, also known as fructokinase, is the primary enzyme responsible for the initial step in fructose metabolism.[1] It catalyzes the phosphorylation of fructose to fructose-1-phosphate, a crucial step that traps fructose within the cell for further metabolic processing.[2] Unlike glycolysis, which is tightly regulated at multiple enzymatic steps, fructose metabolism via KHK is a largely unregulated process. This can lead to a rapid depletion of intracellular ATP and an accumulation of F1P, which in turn drives downstream pathways that contribute to metabolic disease.[2]

There are two isoforms of KHK, KHK-A and KHK-C, which arise from alternative splicing of the KHK gene. KHK-C is the predominant isoform in the liver, kidney, and intestine, the primary sites of fructose metabolism, and exhibits a much higher affinity for fructose than the more ubiquitously expressed KHK-A.

This compound: A Potent Inhibitor of Ketohexokinase

This compound is a selective and cell-membrane permeable small molecule inhibitor of ketohexokinase.[3] Its primary mechanism of action is the competitive inhibition of the ATP-binding site of KHK, thereby preventing the phosphorylation of fructose and the subsequent production of fructose-1-phosphate.[3]

Quantitative Data on this compound Efficacy

The potency and efficacy of this compound have been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data available for this compound and other relevant KHK inhibitors.

Parameter This compound Reference
IC50 (KHK) 12 nM[3]
IC50 (F1P production in HepG2 cell lysates) 400 nM[3]
Oral Bioavailability (F) in rats 34%[3]
Half-life (t1/2) in rats 4 hours[3]
Volume of distribution (Vdss) in rats 32 L/kg[3]
Clearance (CL) in rats 160 mL/min/kg[3]
Compound KHK-C IC50 KHK-A IC50 Reference
PF-0683591910 nM170 nM[4]
LY3522348Dual inhibitorDual inhibitor[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in inhibiting KHK activity and fructose-1-phosphate production.

Ketohexokinase (KHK) Activity Assay

This protocol is adapted from a luminescence-based assay that measures the amount of ADP produced as a byproduct of the KHK-catalyzed phosphorylation of fructose.

Materials:

  • Recombinant human KHK-C enzyme

  • This compound

  • Fructose

  • ATP

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white plates

Procedure:

  • Prepare a 2x substrate solution containing 2 mM ATP and 10 mM fructose in assay buffer.

  • Prepare serial dilutions of this compound in assay buffer.

  • To each well of a 384-well plate, add 2.5 µL of the this compound dilution.

  • Add 2.5 µL of 2x substrate solution to each well.

  • Initiate the reaction by adding 5 µL of recombinant KHK-C enzyme (final concentration ~5 ng/µL) to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding 5 µL of ADP-Glo™ Reagent, incubating for 40 minutes at room temperature, then adding 10 µL of Kinase Detection Reagent and incubating for another 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Measurement of Intracellular Fructose-1-Phosphate by LC-MS/MS

This protocol outlines a general procedure for the quantification of F1P in cell lysates using liquid chromatography-tandem mass spectrometry.

Materials:

  • HepG2 cells

  • Fructose

  • This compound

  • Methanol (ice-cold, with 0.1% formic acid)

  • Water (ice-cold)

  • Cell scraper

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Plate HepG2 cells in 6-well plates and grow to ~80% confluency.

    • Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 30 minutes.

    • Stimulate the cells with 15 mM fructose and incubate for 3 hours.[3]

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 80% methanol (v/v) to each well and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein and cell debris.

    • Transfer the supernatant (containing the metabolites) to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried metabolite extract in 100 µL of 50% methanol.

    • Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.

    • Chromatography:

      • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column, such as a Phenomenex Luna NH2 column (150 mm x 2.0 mm), is suitable for separating polar metabolites like sugar phosphates.[7][8]

      • Mobile Phase A: 5 mM triethylamine acetate buffer in water.[8]

      • Mobile Phase B: Acetonitrile.[8]

      • Gradient: A gradient from high organic to high aqueous mobile phase is typically used. An example gradient could be: 0-5 min, 80% B; 5-15 min, linear gradient to 20% B; 15-20 min, 20% B; 20.1-25 min, return to 80% B.

      • Flow Rate: 0.3 mL/min.[8]

    • Mass Spectrometry:

      • Ionization Mode: Negative electrospray ionization (ESI-).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions for Fructose-1-Phosphate:

        • Precursor ion (Q1): m/z 259.0

        • Product ion (Q3): m/z 97.0 (phosphate group) and m/z 79.0 (PO3-) are common fragments.

  • Data Analysis:

    • Quantify the peak area of the F1P MRM transition.

    • Normalize the F1P levels to the total protein concentration of the cell lysate or to an internal standard.

Signaling Pathways and Visualizations

The inhibition of KHK by this compound has significant downstream effects on cellular metabolism. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways.

Fructose Metabolism and the Role of KHK

Fructose_Metabolism Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK Substrate F1P Fructose-1-Phosphate (F1P) KHK->F1P ATP -> ADP ATP_depletion ATP Depletion KHK->ATP_depletion Leads to Khk_IN_1 This compound Khk_IN_1->KHK Inhibition AldolaseB Aldolase B F1P->AldolaseB DNL De Novo Lipogenesis F1P->DNL Stimulates DHAP DHAP AldolaseB->DHAP GA Glyceraldehyde AldolaseB->GA Glycolysis Glycolysis / Gluconeogenesis DHAP->Glycolysis G3P Glyceraldehyde-3-Phosphate GA->G3P Triokinase G3P->Glycolysis UricAcid Uric Acid Production ATP_depletion->UricAcid Stimulates

Caption: The central role of Ketohexokinase (KHK) in fructose metabolism and its inhibition by this compound.

Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation KHK_assay KHK Activity Assay (Luminescence-based) Data_analysis_invitro IC50 Determination KHK_assay->Data_analysis_invitro Cell_culture Cell Culture (e.g., HepG2) Treatment Treatment with this compound and Fructose Cell_culture->Treatment Metabolite_extraction Metabolite Extraction Treatment->Metabolite_extraction LCMS LC-MS/MS Analysis of F1P Metabolite_extraction->LCMS LCMS->Data_analysis_invitro Animal_model Animal Model (e.g., Rats) Dosing Oral Dosing with this compound Animal_model->Dosing Fructose_challenge Fructose Challenge Dosing->Fructose_challenge Sample_collection Tissue/Plasma Collection Fructose_challenge->Sample_collection F1P_measurement_invivo F1P Measurement Sample_collection->F1P_measurement_invivo PK_analysis Pharmacokinetic Analysis Sample_collection->PK_analysis Data_analysis_invivo Efficacy Assessment F1P_measurement_invivo->Data_analysis_invivo PK_analysis->Data_analysis_invivo

Caption: A generalized experimental workflow for the in vitro and in vivo evaluation of this compound.

Downstream Consequences of KHK Inhibition

Downstream_Effects Khk_IN_1 This compound KHK_inhibition KHK Inhibition Khk_IN_1->KHK_inhibition F1P_reduction Decreased Fructose-1-Phosphate KHK_inhibition->F1P_reduction ATP_preservation Preservation of Intracellular ATP KHK_inhibition->ATP_preservation DNL_reduction Reduced De Novo Lipogenesis F1P_reduction->DNL_reduction Metabolic_improvement Improved Metabolic Profile DNL_reduction->Metabolic_improvement UricAcid_reduction Reduced Uric Acid Production UricAcid_reduction->Metabolic_improvement ATP_preservation->UricAcid_reduction ATP_preservation->Metabolic_improvement

Caption: The downstream metabolic consequences of KHK inhibition by this compound.

Discussion and Future Directions

The selective inhibition of ketohexokinase by molecules such as this compound represents a targeted and promising approach to counteract the detrimental metabolic effects of excessive fructose consumption. By blocking the production of fructose-1-phosphate, this compound can mitigate the downstream consequences of unregulated fructose metabolism, including de novo lipogenesis and uric acid synthesis.[2] The data presented in this guide demonstrate the high potency of this compound in vitro and its oral bioavailability in preclinical models.[3]

Further research is warranted to fully elucidate the long-term efficacy and safety of KHK inhibitors in more complex disease models and ultimately in human clinical trials. The detailed experimental protocols provided herein offer a robust framework for researchers to investigate the therapeutic potential of this compound and other KHK inhibitors. The development of these inhibitors holds significant promise for the treatment and prevention of a range of metabolic diseases that are reaching epidemic proportions worldwide. Clinical studies with other KHK inhibitors, such as PF-06835919, have shown encouraging results in reducing liver fat and improving glycemic control, further validating KHK as a therapeutic target.[4]

Conclusion

This compound is a potent and selective inhibitor of ketohexokinase that effectively blocks the production of fructose-1-phosphate. This technical guide has provided a comprehensive overview of its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. The visualization of the relevant metabolic pathways highlights the central role of KHK in fructose-induced metabolic dysfunction and the therapeutic potential of its inhibition. As our understanding of the intricate role of fructose in metabolic disease continues to grow, targeted inhibitors like this compound will be invaluable tools for both basic research and clinical drug development.

References

Khk-IN-1: A Technical Guide for the Investigation of Metabolic Syndrome and Obesity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excessive fructose consumption is increasingly implicated in the rising prevalence of metabolic syndrome and obesity. Ketohexokinase (KHK), the first and rate-limiting enzyme in fructose metabolism, represents a key therapeutic target. Inhibition of KHK is a promising strategy to mitigate the adverse metabolic effects of high fructose intake. This technical guide provides an in-depth overview of Khk-IN-1, a potent and selective ketohexokinase inhibitor. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its use in preclinical research, and visualizes the relevant biological pathways and experimental workflows.

Introduction: The Role of Ketohexokinase in Metabolic Disease

Fructose, once considered a benign sugar, is now recognized as a significant contributor to metabolic dysregulation when consumed in excess. Unlike glucose, fructose metabolism is largely unregulated by feedback mechanisms, leading to rapid conversion to fructose-1-phosphate (F1P) by ketohexokinase (KHK). This process occurs primarily in the liver, intestine, and kidneys.

The rapid phosphorylation of fructose by KHK can lead to intracellular phosphate depletion and an increase in AMP, which in turn stimulates uric acid production. Downstream metabolites of fructose can be shunted into pathways of de novo lipogenesis, contributing to hepatic steatosis (fatty liver), increased VLDL (very-low-density lipoprotein) secretion, and dyslipidemia. These metabolic disturbances are hallmarks of metabolic syndrome, a cluster of conditions that includes obesity, insulin resistance, hypertension, and high blood lipids, significantly increasing the risk for type 2 diabetes and cardiovascular disease.

There are two major isoforms of KHK arising from alternative splicing of the KHK gene: KHK-C and KHK-A. KHK-C, found predominantly in the liver, kidney, and intestine, has a high affinity for fructose and is considered the primary driver of fructose metabolism. KHK-A is more ubiquitously expressed and has a lower affinity for fructose.

This compound is a potent, selective, and cell-permeable inhibitor of ketohexokinase, making it a valuable tool for studying the role of fructose metabolism in metabolic diseases. By blocking the initial step of fructose utilization, this compound allows for the investigation of the downstream consequences of KHK inhibition on various metabolic parameters.

This compound: Mechanism of Action and In Vitro Activity

This compound is a pyrimidinopyrimidine-based compound that acts as an ATP-competitive inhibitor of KHK. It binds to the ATP-binding pocket of the enzyme, preventing the phosphorylation of fructose to fructose-1-phosphate.

Quantitative Data: In Vitro Inhibition

The following table summarizes the in vitro inhibitory activity of this compound and a representative KHK inhibitor, PF-06835919, for which more extensive public data is available.

CompoundTargetAssayIC50 (nM)Reference
This compound Human KHKEnzymatic Assay12[1][2]
This compound F1P Production in HepG2 cell lysateCell-based Assay400[1]
PF-06835919Human KHK-CEnzymatic Assay8.4
PF-06835919Human KHK-AEnzymatic Assay66

In Vivo Studies: Effects on Metabolic Parameters

While specific in vivo efficacy data for this compound on metabolic syndrome parameters are not extensively published, studies on other potent KHK inhibitors and KHK knockout models provide strong evidence for the potential therapeutic benefits of this class of compounds. The following tables summarize representative data from studies using a KHK antisense oligonucleotide (ASO) and the small molecule inhibitor PF-06835919 in rodent models of metabolic dysfunction. These data illustrate the expected outcomes of KHK inhibition in vivo.

Quantitative Data: Effects on Metabolic Parameters in Rodent Models

Table 3.1: Effect of KHK ASO on Metabolic Parameters in Sucrose-Fed Rats

ParameterControlKHK ASO% Changep-valueReference
Fasting Plasma Glucose (mg/dL)102 ± 294 ± 2-7.8%0.01
Fasting Plasma Triglycerides (mg/dL)52 ± 721 ± 2-59.6%<0.01
Liver Triglycerides (mg TG/g liver)8.2 ± 0.45.6 ± 0.3-31.7%<0.001
Whole Body Glucose Metabolism (mg/kg/min)36.6 ± 0.845.6 ± 2.2+24.6%<0.01
Hepatic De Novo Lipogenesis (%)53 ± 432 ± 4-39.6%<0.01
VLDL Secretion Rate (mg/dL/min)11.0 ± 0.85.5 ± 0.5-50%<0.01

Table 3.2: Pharmacokinetics of this compound in Rats

ParameterValueReference
Oral Bioavailability (F) 34%[1]
Dosage (single dose) 10 mg/kg (p.o.)[1]
Animal Model Male Sprague-Dawley rats[1]

Signaling Pathways and Experimental Workflows

Fructose Metabolism and Pathophysiology of Metabolic Syndrome

The following diagram illustrates the central role of KHK in fructose metabolism and its downstream effects leading to features of metabolic syndrome.

Fructose_Metabolism Fructose Dietary Fructose KHK Ketohexokinase (KHK) Fructose->KHK F1P Fructose-1-Phosphate (F1P) KHK->F1P ATP_depletion ATP Depletion KHK->ATP_depletion ATP -> ADP DHAP_GA DHAP & Glyceraldehyde F1P->DHAP_GA Glycolysis Glycolysis DHAP_GA->Glycolysis DNL De Novo Lipogenesis DHAP_GA->DNL Triglycerides Triglycerides DNL->Triglycerides VLDL VLDL Secretion Triglycerides->VLDL Hepatic_Steatosis Hepatic Steatosis Triglycerides->Hepatic_Steatosis Dyslipidemia Dyslipidemia VLDL->Dyslipidemia Metabolic_Syndrome Metabolic Syndrome Hepatic_Steatosis->Metabolic_Syndrome Dyslipidemia->Metabolic_Syndrome Uric_Acid Uric Acid Production ATP_depletion->Uric_Acid Uric_Acid->Metabolic_Syndrome Khk_IN_1 This compound Khk_IN_1->KHK

Caption: Fructose metabolism pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical experimental workflow for evaluating the efficacy of a KHK inhibitor like this compound in a rodent model of diet-induced obesity.

InVivo_Workflow start Start acclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats) start->acclimatization diet_induction Diet-Induced Obesity (High-Fructose/High-Fat Diet for 8-12 weeks) acclimatization->diet_induction grouping Randomization into Groups (Vehicle, this compound low dose, this compound high dose) diet_induction->grouping treatment Daily Oral Gavage Treatment (e.g., 4 weeks) grouping->treatment monitoring Weekly Monitoring (Body Weight, Food/Water Intake) treatment->monitoring metabolic_tests Metabolic Phenotyping (OGTT, Insulin Tolerance Test) treatment->metabolic_tests termination Terminal Sacrifice & Sample Collection metabolic_tests->termination sample_analysis Sample Analysis (Plasma lipids, glucose, insulin; Liver histology, triglycerides) termination->sample_analysis data_analysis Data Analysis & Interpretation sample_analysis->data_analysis end End data_analysis->end

References

Therapeutic Potential of Khk-IN-1 in Diabetes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Excessive fructose consumption is increasingly implicated in the pathogenesis of metabolic diseases, including type 2 diabetes. Fructose metabolism, primarily initiated by the enzyme ketohexokinase (KHK), bypasses key regulatory steps in glycolysis, leading to uncontrolled substrate flux that can promote de novo lipogenesis, hepatic steatosis, and insulin resistance. Consequently, the inhibition of KHK presents a promising therapeutic strategy for mitigating the adverse metabolic effects of fructose. This technical guide provides an in-depth overview of the therapeutic potential of Khk-IN-1, a potent and selective KHK inhibitor, in the context of diabetes. While in vivo efficacy data for this compound in diabetes-specific models is not yet publicly available, this guide consolidates the existing preclinical data for this compound, outlines the mechanism of action of KHK inhibition, and presents relevant data from other KHK inhibitors and genetic models that strongly support the therapeutic rationale. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development efforts in this area.

Introduction: The Role of Ketohexokinase in Diabetes

Fructose, a monosaccharide commonly found in sucrose and high-fructose corn syrup, is primarily metabolized in the liver, intestine, and kidneys. The first and rate-limiting step of fructose metabolism is the phosphorylation of fructose to fructose-1-phosphate (F1P), a reaction catalyzed by ketohexokinase (KHK), also known as fructokinase.[1] Unlike the tightly regulated entry of glucose into glycolysis, fructose metabolism via KHK is rapid and largely unregulated.[2] This can lead to a rapid depletion of intracellular ATP and an accumulation of F1P, which serves as a substrate for the synthesis of triglycerides and can contribute to hepatic fat accumulation.[1][2]

High fructose intake has been strongly linked to the development of insulin resistance, a key feature of type 2 diabetes.[3] The metabolic consequences of excessive fructose metabolism include increased de novo lipogenesis (DNL), hepatic steatosis (fatty liver), and hypertriglyceridemia, all of which can impair insulin signaling and contribute to systemic insulin resistance.[1][3] By blocking the initial step in fructose metabolism, KHK inhibitors are poised to prevent these downstream metabolic disturbances.[3] Genetic studies in mice, where KHK is knocked out, have shown protection against fructose-induced obesity, insulin resistance, and fatty liver disease, providing strong validation for KHK as a therapeutic target.[4]

This compound: A Potent and Selective Ketohexokinase Inhibitor

This compound (also referred to as compound 8 in initial discovery literature) is a potent and selective inhibitor of the KHK-C isoform, the primary isoform responsible for fructose metabolism in the liver.[1] It belongs to a series of pyrimidinopyrimidine compounds designed to compete with ATP for the binding pocket of the KHK enzyme.[1]

In Vitro and In Vivo Pharmacokinetic Data

Comprehensive quantitative data for this compound and other relevant KHK inhibitors are presented in the tables below to facilitate comparison.

Table 1: In Vitro Potency of this compound and Other KHK Inhibitors

CompoundTargetIC50 (nM)Cell-Based Assay IC50 (nM)Reference
This compound Human KHK12400 (F1P production in HepG2 cells)[1]
PF-06835919Human KHK-A/C--[5]

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats

ParameterValueUnitDosingReference
Oral Bioavailability (F)34%10 mg/kg, single oral gavage[1][6]
Half-life (t1/2)4hours10 mg/kg, single oral gavage[6]
Max Plasma Concentration (Cmax)0.16µM10 mg/kg, single oral gavage[1]
Volume of Distribution (Vdss)32L/kg-[6]
Clearance (CL)160mL/min/kg-[6]

Therapeutic Potential: Evidence from Preclinical Models

While specific studies on the effect of this compound in animal models of diabetes are not yet available in the public domain, a wealth of data from studies using other KHK inhibitors and genetic knockout/knockdown models strongly supports the therapeutic potential of this approach.

Effects on Insulin Resistance and Glucose Homeostasis

Studies with the KHK inhibitor PF-06835919 in rats fed a high-fructose diet or a diet mimicking the average American diet demonstrated a reversal of fructose-induced hyperinsulinemia.[5] This indicates an improvement in insulin sensitivity. Furthermore, KHK knockout mice are protected from diet-induced insulin resistance.[4] It is therefore highly probable that this compound, as a potent KHK inhibitor, would exert similar beneficial effects on glucose homeostasis and insulin sensitivity in diabetic models.

Effects on Dyslipidemia and Hepatic Steatosis

Inhibition of KHK in rats with PF-06835919 prevented hypertriglyceridemia and hepatic steatosis induced by fructose feeding.[5] This is consistent with the known mechanism of KHK in providing substrate for de novo lipogenesis. KHK knockout mice also show markedly reduced liver weight and triglyceride levels when fed a high-fat, high-fructose diet.[4] These findings suggest that this compound could be effective in managing diabetic dyslipidemia and non-alcoholic fatty liver disease (NAFLD), a common comorbidity of type 2 diabetes.

Table 3: Preclinical Efficacy of KHK Inhibition in Fructose-Fed Rats (using PF-06835919)

ParameterDietTreatmentOutcomeReference
Plasma InsulinHigh Fructose (30% kcal)PF-06835919Prevention of hyperinsulinemia[5]
Plasma TriglyceridesHigh Fructose (30% kcal)PF-06835919Prevention of hypertriglyceridemia[5]
Hepatic SteatosisAmerican Diet (7.5% fructose)PF-06835919Reversal of hepatic steatosis[5]

Signaling Pathways and Experimental Workflows

Fructose Metabolism and its Impact on Insulin Signaling

The following diagram illustrates the central role of KHK in fructose metabolism and how its inhibition is expected to impact downstream pathways related to insulin resistance.

Fructose_Metabolism_and_Insulin_Signaling cluster_Fructose_Metabolism Fructose Metabolism cluster_Insulin_Signaling Insulin Signaling Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK F1P Fructose-1-Phosphate (F1P) KHK->F1P DNL De Novo Lipogenesis (DNL) F1P->DNL Triglycerides Triglycerides DNL->Triglycerides Hepatic_Steatosis Hepatic Steatosis Triglycerides->Hepatic_Steatosis Insulin_Resistance Insulin Resistance Hepatic_Steatosis->Insulin_Resistance Promotes Insulin_Receptor Insulin Receptor IRS IRS Proteins Insulin_Receptor->IRS PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Insulin_Resistance->PI3K_Akt Inhibits Khk_IN_1 This compound Khk_IN_1->KHK Inhibits

Caption: Fructose metabolism via KHK and its link to insulin resistance.

Experimental Workflow for Evaluating KHK Inhibitors in a Diabetic Model

This diagram outlines a typical experimental workflow for assessing the in vivo efficacy of a KHK inhibitor like this compound in a preclinical model of type 2 diabetes.

Experimental_Workflow cluster_model Animal Model cluster_treatment Treatment Groups cluster_assessment Assessment Model e.g., db/db mice or High-Fat Diet-fed rats Vehicle Vehicle Control Model->Vehicle Khk_IN_1_Low This compound (Low Dose) Model->Khk_IN_1_Low Khk_IN_1_High This compound (High Dose) Model->Khk_IN_1_High Metabolic Metabolic Parameters: - Blood Glucose - Insulin - HbA1c Vehicle->Metabolic Tolerance Tolerance Tests: - GTT - ITT Vehicle->Tolerance Lipids Lipid Profile: - Triglycerides - Cholesterol Vehicle->Lipids Liver Liver Analysis: - Histology (Steatosis) - Triglyceride Content Vehicle->Liver Khk_IN_1_Low->Metabolic Khk_IN_1_Low->Tolerance Khk_IN_1_Low->Lipids Khk_IN_1_Low->Liver Khk_IN_1_High->Metabolic Khk_IN_1_High->Tolerance Khk_IN_1_High->Lipids Khk_IN_1_High->Liver

Caption: Workflow for in vivo evaluation of this compound in a diabetes model.

Experimental Protocols

Ketohexokinase (KHK) Activity Assay (Luminescence-based)

This protocol is adapted from Damen et al. (2021) and is suitable for quantifying KHK activity in cell lysates or tissue homogenates.

Materials:

  • KHK reaction buffer (50 mM HEPES, 50 mM KCl, 5 mM MgCl2, 1 mM DTT, pH 7.4)

  • ATP solution (10 mM)

  • Fructose solution (100 mM)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Cell or tissue lysate

Procedure:

  • Prepare the KHK reaction mix by combining KHK reaction buffer, ATP, and fructose.

  • Add the cell or tissue lysate to a 96-well plate.

  • To initiate the reaction, add the KHK reaction mix to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescence signal is proportional to the amount of ADP generated and thus to the KHK activity.

In Vivo Study in a Diet-Induced Obesity and Insulin Resistance Model

This is a representative protocol for evaluating the efficacy of a KHK inhibitor in a rodent model.

Animal Model:

  • Male Sprague-Dawley rats.

Diet and Treatment:

  • Acclimatize rats for one week on a standard chow diet.

  • Divide rats into groups and feed them either a control diet or a high-fructose diet (e.g., 30% of calories from fructose) for a specified duration (e.g., 8 weeks) to induce metabolic syndrome.

  • For the treatment phase, administer this compound or vehicle daily via oral gavage at desired doses.

Assessments:

  • Glucose and Insulin: Collect blood samples at baseline and at the end of the study to measure fasting blood glucose and insulin levels.

  • Glucose Tolerance Test (GTT): At the end of the treatment period, perform an oral or intraperitoneal GTT by administering a glucose bolus after an overnight fast and measuring blood glucose at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Lipid Profile: Analyze plasma samples for triglycerides and total cholesterol.

  • Liver Analysis: At the end of the study, harvest the liver, weigh it, and perform histological analysis (e.g., H&E staining) to assess steatosis. Measure hepatic triglyceride content.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of ketohexokinase with promising pharmacokinetic properties. While direct evidence of its efficacy in diabetes models is pending, the wealth of preclinical data for other KHK inhibitors and genetic models strongly supports the therapeutic rationale of KHK inhibition for the treatment of type 2 diabetes and its comorbidities. By blocking the initial, unregulated step of fructose metabolism, this compound has the potential to mitigate fructose-induced de novo lipogenesis, hepatic steatosis, and insulin resistance.

Future research should focus on evaluating the in vivo efficacy of this compound in established animal models of type 2 diabetes, such as db/db mice or high-fat diet-fed rodents. Such studies will be crucial to determine the optimal dosing and to fully characterize its effects on glycemic control, insulin sensitivity, and long-term diabetic complications. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate these critical next steps in the development of this compound as a novel therapeutic agent for diabetes.

References

The Emerging Role of Ketohexokinase Inhibitors in Hepatic Steatosis: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rising prevalence of non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), has spurred the search for novel therapeutic targets. Ketohexokinase (KHK), the first and rate-limiting enzyme in fructose metabolism, has emerged as a key player in the pathogenesis of hepatic steatosis. This technical guide provides an in-depth analysis of the preliminary studies on KHK inhibitors, with a focus on their mechanism of action, preclinical and clinical efficacy, and the experimental methodologies used in their evaluation. As a prominent example, we will refer to studies involving the clinical candidate PF-06835919.

Introduction: The Rationale for Targeting Ketohexokinase

Dietary fructose consumption has been strongly linked to the development of metabolic disorders, including NAFLD.[1][2] Unlike glucose, fructose metabolism is largely unregulated by insulin and bypasses the key regulatory step of glycolysis, leading to a rapid and uncontrolled influx of substrates for de novo lipogenesis (DNL) in the liver.[3][4] Ketohexokinase (KHK) catalyzes the phosphorylation of fructose to fructose-1-phosphate, the initial step in its metabolism.[5] Inhibition of KHK is therefore a rational therapeutic strategy to mitigate the detrimental effects of excessive fructose consumption on the liver.

Mechanism of Action of KHK Inhibitors in Hepatic Steatosis

KHK inhibitors primarily exert their therapeutic effects by blocking the entry of fructose into metabolic pathways that promote fat accumulation in the liver. The two main pathways influenced are de novo lipogenesis and fatty acid oxidation.

Inhibition of De Novo Lipogenesis (DNL)

Fructose is a potent stimulator of DNL.[1] Its metabolism provides the backbone for the synthesis of fatty acids and triglycerides. By inhibiting KHK, the conversion of fructose to lipogenic precursors is blocked, leading to a reduction in the synthesis of new fat in the liver.[6] Studies have shown that KHK inhibition leads to a decrease in the expression of key lipogenic enzymes.[7]

Modulation of Fatty Acid Oxidation (FAO)

Some evidence suggests that KHK inhibitors may also improve hepatic steatosis by increasing the rate of fatty acid oxidation, the process by which the liver breaks down existing fat for energy.[6][8] The precise mechanism for this is still under investigation but may be an indirect effect of reduced DNL and altered cellular energy status.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of KHK inhibitors in reducing hepatic steatosis has been evaluated in various preclinical models and in clinical trials. The data below summarizes key quantitative findings.

Study TypeModel/SubjectKHK InhibitorTreatment DurationKey Quantitative OutcomesReference(s)
Preclinical KHK Knockout MiceGenetic KnockoutN/AReduced liver weight, triglyceride levels, and insulin levels on a high-fat/high-fructose diet.[9]
Sprague Dawley RatsPF-06835919N/AReversed hyperinsulinemia, hypertriglyceridemia, and hepatic steatosis induced by an "American diet".[10]
C57BL/6J MiceKHK siRNA8 weeksDecreased liver weight by 20% and reduced hepatic triglycerides and cholesterol in mice on a high-fat/high-fructose diet.[11]
Clinical Adults with NAFLDPF-06835919 (300 mg/day)6 weeksSignificant reduction in whole liver fat as measured by MRI-PDFF (26.5% reduction vs. 7.78% for placebo).[12]
Adults with NAFLD & T2DMPF-06835919 (150 mg/day)16 weeks-17.05% mean change from baseline in whole liver fat.[13]
Adults with NAFLD & T2DMPF-06835919 (300 mg/day)16 weeks-19.13% mean change from baseline in whole liver fat.[13]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the preliminary studies of KHK inhibitors.

Animal Models of Diet-Induced Hepatic Steatosis

A common method to induce hepatic steatosis in rodents is through a specially formulated diet.

Protocol: High-Fat, High-Fructose Diet-Induced Steatosis in C57BL/6 Mice

  • Animal Strain: Male C57BL/6 mice are frequently used due to their susceptibility to diet-induced obesity and metabolic syndrome.[14]

  • Housing: Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water.

  • Diet Composition: A widely used diet is the Amylin Liver NASH (AMLN) diet, which consists of 40% fat (kcal), 22% fructose (w/w), and 2% cholesterol.[15][16] Alternatively, a diet with 60% of calories from fat, 20% from protein, and 20% from carbohydrates can be used.[14] Some protocols also supplement the drinking water with high-fructose corn syrup (42 g/L).[17]

  • Duration: The diet is typically administered for a period ranging from 15 weeks to 80 weeks to induce varying degrees of steatosis and fibrosis.[14][18]

  • Treatment Administration: The KHK inhibitor (e.g., PF-06835919) or a vehicle control is administered orally, typically once daily, for a specified period during the dietary intervention.

  • Outcome Measures: At the end of the study, liver tissue is collected for histological analysis (H&E staining for steatosis, Sirius Red for fibrosis), and biochemical assays are performed to measure liver triglyceride content. Blood samples are collected to measure metabolic parameters such as glucose, insulin, and transaminases.

Quantification of Hepatic Steatosis using MRI-PDFF

Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) is a non-invasive and quantitative method to measure liver fat.

Protocol: MRI-PDFF for Liver Fat Quantification

  • Patient Preparation: Patients are typically required to fast for a few hours before the scan.

  • MRI System: A 1.5T or 3T MRI scanner is used.

  • Imaging Sequence: A specialized chemical shift-encoded MRI sequence is performed to separate the signals from water and fat protons in the liver.[19]

  • Data Acquisition: The MRI scan is performed with the patient in a supine position.[20]

  • Image Analysis: The acquired data is processed to generate a PDFF map, which provides a quantitative measure of the fat fraction in each voxel of the liver. The mean PDFF across the entire liver or specific regions of interest is then calculated.[19]

  • Interpretation: A mean liver PDFF of less than 5% is considered normal.[19]

Visualizing Key Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in fructose-induced hepatic steatosis and the point of intervention for KHK inhibitors.

Fructose_Metabolism_and_DNL Fructose Dietary Fructose KHK Ketohexokinase (KHK) Fructose->KHK F1P Fructose-1-Phosphate KHK->F1P Triose_P Triose Phosphates F1P->Triose_P AcetylCoA Acetyl-CoA Triose_P->AcetylCoA DNL De Novo Lipogenesis (DNL) AcetylCoA->DNL Triglycerides Triglycerides DNL->Triglycerides Steatosis Hepatic Steatosis Triglycerides->Steatosis Khk_IN_1 KHK Inhibitor (e.g., PF-06835919) Khk_IN_1->KHK

Caption: Fructose metabolism and its role in de novo lipogenesis.

KHK_Inhibition_and_FAO Khk_IN_1 KHK Inhibitor KHK Ketohexokinase (KHK) Khk_IN_1->KHK Fructose_Metabolism Reduced Fructose Metabolism KHK->Fructose_Metabolism Inhibits Cellular_Metabolism Altered Cellular Metabolism Fructose_Metabolism->Cellular_Metabolism FAO Fatty Acid Oxidation (FAO) Cellular_Metabolism->FAO Potentially Upregulates Reduced_Steatosis Reduced Hepatic Steatosis FAO->Reduced_Steatosis

Caption: Postulated effect of KHK inhibition on fatty acid oxidation.

Experimental Workflow

The diagram below outlines a typical experimental workflow for evaluating a KHK inhibitor in a preclinical model of hepatic steatosis.

Experimental_Workflow start Start: Select Animal Model (e.g., C57BL/6 Mice) diet Induce Steatosis: High-Fat, High-Fructose Diet start->diet treatment Treatment Phase: Administer KHK Inhibitor or Vehicle diet->treatment monitoring In-life Monitoring: Body Weight, Food Intake treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint liver_collection Liver & Blood Collection endpoint->liver_collection histology Histological Analysis (H&E, Sirius Red) liver_collection->histology biochemistry Biochemical Analysis (Liver Triglycerides, Serum Panel) liver_collection->biochemistry gene_expression Gene Expression Analysis (Lipogenic & Fibrotic Markers) liver_collection->gene_expression data_analysis Data Analysis & Interpretation histology->data_analysis biochemistry->data_analysis gene_expression->data_analysis

Caption: Preclinical experimental workflow for KHK inhibitor evaluation.

Conclusion and Future Directions

Preliminary studies on KHK inhibitors have demonstrated their potential as a promising therapeutic approach for hepatic steatosis. By directly targeting the initial step of fructose metabolism, these inhibitors effectively reduce the lipogenic burden on the liver. The robust data from both preclinical models and clinical trials, particularly with PF-06835919, underscore the viability of this strategy. Future research should focus on long-term efficacy and safety, the potential for combination therapies, and the elucidation of the finer details of the downstream metabolic effects of KHK inhibition. The continued development of KHK inhibitors offers a beacon of hope for patients with NAFLD and NASH.

References

The Impact of Ketohexokinase Inhibition by Khk-IN-1 on Insulin Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excessive fructose consumption is increasingly implicated in the pathogenesis of metabolic disorders, including insulin resistance, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Ketohexokinase (KHK), the primary enzyme responsible for fructose metabolism, has emerged as a promising therapeutic target. This technical guide provides an in-depth exploration of the impact of KHK inhibition, with a focus on the selective inhibitor Khk-IN-1, on insulin resistance. While specific in vivo data on this compound's direct effects on insulin sensitivity are limited in publicly available literature, this document consolidates existing preclinical data on KHK inhibitors and genetic models to elucidate the mechanism of action and therapeutic potential. This guide details the biochemical rationale for KHK inhibition, summarizes key preclinical findings, outlines relevant experimental protocols for assessing insulin resistance, and visualizes the involved signaling pathways.

Introduction: The Role of Fructose Metabolism in Insulin Resistance

Unlike glucose metabolism, which is tightly regulated, fructose metabolism, primarily occurring in the liver, bypasses key regulatory steps of glycolysis. The initial and rate-limiting step is the phosphorylation of fructose to fructose-1-phosphate (F1P) by ketohexokinase (KHK).[1] The subsequent rapid metabolism of F1P can lead to a depletion of intracellular phosphate and ATP, resulting in increased uric acid production and oxidative stress. Furthermore, the downstream metabolites of fructose serve as substrates for de novo lipogenesis (DNL), contributing to hepatic steatosis, dyslipidemia, and ultimately, hepatic and peripheral insulin resistance.[2]

Genetic deletion or pharmacological inhibition of KHK has been shown to protect against the adverse metabolic effects of high fructose consumption in animal models.[1][3] By blocking the initial step of fructose metabolism, KHK inhibitors prevent the cascade of events that lead to lipid accumulation and impaired insulin signaling.

This compound: A Selective Ketohexokinase Inhibitor

This compound is a selective and cell-permeable inhibitor of ketohexokinase.[4] Its primary mechanism of action is the competitive inhibition of the ATP-binding site of KHK, thereby preventing the phosphorylation of fructose.[5]

In Vitro Activity and Pharmacokinetics

Published data on this compound demonstrates its potency and provides insights into its pharmacological profile.

ParameterValueCell/SystemReference
IC50 (KHK) 12 nMEnzyme Assay[4]
IC50 (F1P production) 400 nMHepG2 cell lysates[4]
Oral Bioavailability (F) 34%Rats[4]
Half-life (t1/2) 4 hRats[4]
Volume of Distribution (Vdss) 32 L/kgRats[4]
Clearance (CL) 160 mL/min/kgRats[4]

Table 1: In Vitro Potency and Rat Pharmacokinetic Parameters of this compound.[4]

Impact of KHK Inhibition on Insulin Resistance: Preclinical Evidence

Data from KHK Knockout Models

KHK deficient mice are protected from diet-induced hepatic steatosis and insulin resistance.[1][3] When fed a high-fructose diet, these mice exhibit reduced liver weight, lower triglyceride levels, and improved insulin sensitivity compared to their wild-type counterparts.[3]

Data from Other KHK Inhibitors

Studies with the KHK inhibitor PF-06835919 have shown that its administration in rats on a high-fructose diet reverses hyperinsulinemia, hypertriglyceridemia, and hepatic steatosis.[2] These effects are associated with a reduction in de novo lipogenesis and inactivation of the lipogenic transcription factor ChREBP.[2]

A comparison of KHK knockdown (using siRNA) and a KHK inhibitor in mice on a high-fat diet revealed that both approaches improved liver steatosis, albeit through different mechanisms. KHK knockdown decreased the de novo lipogenesis pathway, while the inhibitor increased fatty acid oxidation.[5] Notably, KHK knockdown led to improved glucose tolerance, whereas the inhibitor, at the tested dose, did not, suggesting potential off-target effects or dose-dependency.[5]

Experimental Protocols for Assessing Insulin Resistance

To evaluate the in vivo efficacy of a KHK inhibitor like this compound on insulin resistance, several standard experimental protocols are employed in animal models.

Animal Models of Insulin Resistance

Rodent models are commonly used to study insulin resistance. These can be genetic models (e.g., db/db mice, ob/ob mice) or diet-induced models where animals are fed a high-fat or high-fructose diet to induce a metabolic phenotype that mimics human insulin resistance.[6]

Glucose Tolerance Test (GTT)

The GTT assesses the body's ability to clear a glucose load from the bloodstream.

Protocol:

  • Fast animals overnight (typically 12-16 hours).

  • Administer the test compound (e.g., this compound) orally or via intraperitoneal (IP) injection at a predetermined time before the glucose challenge.

  • Administer a bolus of glucose (typically 1-2 g/kg body weight) orally or via IP injection.

  • Collect blood samples from the tail vein at baseline (0 minutes) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Measure blood glucose concentrations.

  • Calculate the area under the curve (AUC) for glucose to quantify glucose tolerance.

Insulin Tolerance Test (ITT)

The ITT measures the whole-body insulin sensitivity by assessing the rate of glucose disposal in response to an exogenous insulin challenge.

Protocol:

  • Fast animals for a shorter period (typically 4-6 hours).

  • Administer the test compound at a predetermined time before the insulin challenge.

  • Administer a bolus of human insulin (typically 0.75-1.0 U/kg body weight) via IP injection.

  • Collect blood samples at baseline (0 minutes) and at various time points post-insulin administration (e.g., 15, 30, 45, and 60 minutes).

  • Measure blood glucose concentrations.

  • Calculate the rate of glucose disappearance (Kitt) as an index of insulin sensitivity.

Hyperinsulinemic-Euglycemic Clamp

This is the gold-standard technique for assessing insulin sensitivity in vivo. It measures the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels.

Protocol:

  • Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) and allow for recovery.

  • Fast animals overnight.

  • Infuse a priming dose of insulin followed by a continuous infusion to achieve a hyperinsulinemic state.

  • Simultaneously, infuse a variable rate of glucose to maintain euglycemia (normal blood glucose levels).

  • Monitor blood glucose every 5-10 minutes and adjust the glucose infusion rate accordingly.

  • The glucose infusion rate (GIR) during the steady-state period is a direct measure of insulin sensitivity.

Signaling Pathways and Visualizations

The beneficial effects of KHK inhibition on insulin resistance are mediated through the modulation of key signaling pathways.

Fructose Metabolism and its Downstream Consequences

Inhibition of KHK blocks the entry of fructose into the metabolic pathway that leads to de novo lipogenesis and insulin resistance.

Fructose_Metabolism Fructose Fructose KHK KHK Fructose->KHK F1P Fructose-1-Phosphate KHK->F1P Khk_IN_1 This compound Khk_IN_1->KHK Inhibits DNL De Novo Lipogenesis F1P->DNL Hepatic_Steatosis Hepatic Steatosis DNL->Hepatic_Steatosis Insulin_Resistance Insulin Resistance Hepatic_Steatosis->Insulin_Resistance

Caption: Inhibition of KHK by this compound blocks the conversion of fructose to F1P.

Insulin Signaling Pathway

Insulin resistance is characterized by impaired signaling through the insulin receptor pathway, particularly the PI3K/Akt pathway, which is crucial for glucose uptake. While direct evidence for this compound's effect on this pathway is lacking, a reduction in the lipotoxic environment caused by excessive fructose metabolism is expected to restore normal insulin signaling.

Insulin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS-1 IR->IRS phosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4_translocation GLUT4 GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake PI3K PI3K IRS->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates pAkt p-Akt Akt->pAkt phosphorylates pAkt->GLUT4_vesicle promotes translocation Glucose Glucose

Caption: The canonical insulin signaling pathway leading to glucose uptake.

Experimental Workflow for In Vivo Assessment

A typical workflow for assessing the impact of a KHK inhibitor on insulin resistance in a diet-induced animal model.

Experimental_Workflow Start Start: Diet-Induced Obese/Insulin Resistant Animal Model Treatment Treatment Groups: 1. Vehicle Control 2. This compound Start->Treatment GTT Glucose Tolerance Test (GTT) Treatment->GTT ITT Insulin Tolerance Test (ITT) Treatment->ITT Clamp Hyperinsulinemic-Euglycemic Clamp Treatment->Clamp Tissue Tissue Collection (Liver, Muscle, Adipose) GTT->Tissue ITT->Tissue Clamp->Tissue Analysis Biochemical & Molecular Analysis: - Western Blot (p-Akt) - Gene Expression (Lipogenesis) - Histology (Lipid Accumulation) Tissue->Analysis End End: Data Analysis & Interpretation Analysis->End

Caption: A standard workflow for in vivo evaluation of an anti-diabetic compound.

Conclusion and Future Directions

The inhibition of ketohexokinase presents a compelling strategy for mitigating the detrimental metabolic effects of excessive fructose consumption and improving insulin sensitivity. While direct and comprehensive in vivo data for this compound's impact on insulin resistance are yet to be published, the collective evidence from KHK knockout models and other pharmacological inhibitors strongly supports its therapeutic potential. Further preclinical studies employing rigorous methodologies such as glucose and insulin tolerance tests, and hyperinsulinemic-euglycemic clamps are warranted to fully characterize the in vivo efficacy of this compound. Elucidating its specific effects on insulin signaling pathways in key metabolic tissues will be crucial for its continued development as a potential treatment for insulin resistance and related metabolic diseases.

References

Methodological & Application

Application Notes and Protocols for Khk-IN-1 in HepG2 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Khk-IN-1 is a potent and selective, cell-permeable inhibitor of ketohexokinase (KHK), the first enzyme in fructose metabolism. KHK catalyzes the phosphorylation of fructose to fructose-1-phosphate (F1P).[1] The rapid phosphorylation of fructose by KHK can deplete intracellular ATP and provide substrates for de novo lipogenesis (DNL), contributing to metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and steatosis.[2][3] The human hepatoblastoma cell line, HepG2, expresses KHK and is a widely used in vitro model to study hepatic fructose metabolism and its role in lipid accumulation.[4][5] These application notes provide detailed protocols for in vitro assays using this compound in HepG2 cells to investigate its inhibitory effects on fructose metabolism and downstream lipogenesis.

Mechanism of Action: Ketohexokinase Inhibition

Fructose enters the hepatocyte and is rapidly phosphorylated by KHK to F1P. Unlike glycolysis which has several feedback regulatory points, fructolysis is largely unregulated, leading to a rapid flux of carbons into pathways for triglyceride and fatty acid synthesis. Key transcription factors, such as sterol regulatory element-binding protein 1c (SREBP-1c), are activated, leading to the increased expression of lipogenic genes like fatty acid synthase (FASN).[6][7][8] this compound, by inhibiting KHK, is expected to block the production of F1P and subsequently attenuate the downstream cascade leading to lipid accumulation.

Caption: Signaling pathway of fructose metabolism and lipogenesis in HepG2 cells and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueCell Line/SystemReference
IC50 (KHK enzyme) 12 nMPurified human KHK[9]
IC50 (F1P production) 400 nMHepG2 cell lysates[9]

Experimental Protocols

Protocol 1: Whole-Cell Ketohexokinase (KHK) Inhibition Assay

This protocol is designed to assess the potency of this compound in inhibiting KHK activity within intact HepG2 cells by measuring the production of fructose-1-phosphate (F1P).

Materials:

  • HepG2 cells (ATCC® HB-8065™)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • D-Fructose

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • F1P assay kit (e.g., colorimetric or LC-MS/MS-based)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Inhibitor Treatment: Prepare serial dilutions of this compound (e.g., 0-10 µM) in serum-free DMEM. Remove the culture medium from the wells and replace it with the this compound dilutions. Incubate for 30 minutes at 37°C.

  • Fructose Stimulation: Add D-fructose to each well to a final concentration of 15 mM.

  • Incubation: Incubate the plate for 3 hours at 37°C.

  • Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add cell lysis buffer to each well and incubate on ice for 10 minutes.

  • F1P Quantification: Collect the cell lysates and quantify the F1P concentration using a suitable assay kit according to the manufacturer's instructions.

  • Data Analysis: Determine the IC50 value of this compound by plotting the percentage of F1P inhibition against the logarithm of the inhibitor concentration.

Start Start Seed_Cells Seed HepG2 Cells (5x10^4 cells/well) Start->Seed_Cells Adhere Adhere Overnight Seed_Cells->Adhere Treat_Inhibitor Treat with this compound (0-10 µM, 30 min) Adhere->Treat_Inhibitor Add_Fructose Add Fructose (15 mM) Treat_Inhibitor->Add_Fructose Incubate Incubate (3 hours) Add_Fructose->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Measure_F1P Measure F1P Lyse_Cells->Measure_F1P Analyze Calculate IC50 Measure_F1P->Analyze

Caption: Experimental workflow for the whole-cell KHK inhibition assay.

Protocol 2: Assessment of Lipid Accumulation by Oil Red O Staining

This protocol describes how to visualize and quantify intracellular lipid accumulation in HepG2 cells treated with fructose in the presence or absence of this compound.

Materials:

  • HepG2 cells

  • Culture medium (DMEM with 10% FBS)

  • This compound

  • D-Fructose

  • Oil Red O staining solution

  • Formalin (10%)

  • 60% Isopropanol

  • Hematoxylin (optional, for counterstaining nuclei)

  • 24-well plates with coverslips or imaging-compatible plates

Procedure:

  • Cell Culture and Seeding: Seed HepG2 cells on coverslips in 24-well plates or in imaging-compatible plates at a density of 1 x 105 cells/well and allow them to adhere.

  • Treatment: Treat the cells with fructose (e.g., 20 mM) and different concentrations of this compound for 24-72 hours.[9] Include appropriate vehicle controls.

  • Fixation: Wash the cells with PBS and fix with 10% formalin for 1 hour.[4]

  • Staining:

    • Rinse the fixed cells with distilled water.

    • Incubate with 60% isopropanol for 5 minutes.[4]

    • Remove the isopropanol and add the Oil Red O working solution. Incubate for 20 minutes at room temperature.[4]

    • Wash with distilled water until the excess stain is removed.

    • (Optional) Counterstain with hematoxylin for 1 minute and rinse with water.[4]

  • Imaging and Quantification:

    • Mount the coverslips on slides or image the plates directly using a microscope.

    • For quantification, elute the Oil Red O stain by adding 100% isopropanol and incubating for 10 minutes.[4]

    • Transfer the isopropanol to a 96-well plate and measure the absorbance at 492 nm.[4]

Protocol 3: Quantification of Intracellular Triglycerides

This protocol provides a method for the quantitative measurement of triglyceride content in HepG2 cells.

Materials:

  • HepG2 cells

  • Culture medium

  • This compound

  • D-Fructose

  • PBS

  • Cell lysis buffer (e.g., RIPA buffer)

  • Triglyceride quantification kit (colorimetric or fluorometric)

  • BCA protein assay kit

Procedure:

  • Cell Culture and Treatment: Seed HepG2 cells in 6-well plates and treat with fructose and this compound as described in Protocol 2.

  • Cell Harvesting: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Lysate Preparation: Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Triglyceride Measurement: Determine the triglyceride concentration in the cell lysates using a commercial triglyceride quantification kit, following the manufacturer's protocol.

  • Protein Quantification: Measure the total protein concentration in the lysates using a BCA protein assay kit.

  • Normalization: Normalize the triglyceride concentration to the total protein concentration to account for differences in cell number.

Protocol 4: Gene Expression Analysis of Lipogenic Markers by RT-qPCR

This protocol outlines the steps to measure the mRNA expression levels of key lipogenic genes, such as SREBP-1c and FASN, in response to this compound treatment.

Materials:

  • HepG2 cells

  • Culture medium

  • This compound

  • D-Fructose

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (SREBP-1c, FASN) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • Cell Culture and Treatment: Culture and treat HepG2 cells with fructose and this compound as described in the previous protocols. A shorter incubation time (e.g., 6-24 hours) may be optimal for detecting changes in gene expression.

  • RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.

Expected Outcome: Treatment with fructose is expected to increase the mRNA expression of SREBP-1c and FASN.[6][10] Co-treatment with this compound is anticipated to attenuate this fructose-induced increase in lipogenic gene expression.

Conclusion

The provided protocols offer a comprehensive framework for evaluating the in vitro efficacy of this compound in a relevant human liver cell model. By assessing its direct impact on KHK activity and its downstream effects on lipid accumulation and lipogenic gene expression, researchers can gain valuable insights into the therapeutic potential of this compound for metabolic diseases driven by excessive fructose consumption.

References

Optimal Concentration of Khk-IN-1 for Cellular Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of Khk-IN-1, a selective ketohexokinase (KHK) inhibitor, in cellular experiments. The provided protocols and data are intended to facilitate research into the metabolic effects of KHK inhibition.

Introduction

Ketohexokinase (KHK), also known as fructokinase, is the first and rate-limiting enzyme in fructose metabolism. It catalyzes the phosphorylation of fructose to fructose-1-phosphate (F1P).[1] Dysregulation of fructose metabolism has been implicated in various metabolic disorders, including obesity, non-alcoholic fatty liver disease (NAFLD), and insulin resistance. This compound is a potent and selective inhibitor of KHK, making it a valuable tool for studying the physiological and pathological roles of fructose metabolism.[2] This document outlines the effective concentrations of this compound, detailed protocols for key cellular assays, and visual representations of the relevant signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing a starting point for experimental design.

ParameterValueCell Line/SystemReference
Enzymatic IC50 12 nMRecombinant KHK[2]
Cellular IC50 (F1P Production) 400 nMHepG2 cell lysates[2]
Effective Concentration Range 0 - 10 µMHepG2 cells[2]

Note: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The enzymatic IC50 reflects the inhibitor's potency against the purified enzyme, while the cellular IC50 indicates its effectiveness within a cellular context.

Signaling Pathways and Experimental Workflow

Ketohexokinase Signaling Pathway

The inhibition of KHK by this compound directly blocks the conversion of fructose to F1P, thereby impacting downstream metabolic pathways. The following diagram illustrates the central role of KHK in fructose metabolism and the point of inhibition by this compound.

KHK_Signaling_Pathway cluster_fructose_metabolism Fructose Metabolism cluster_inhibition Inhibition Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK F1P Fructose-1-Phosphate (F1P) KHK->F1P AldolaseB Aldolase B F1P->AldolaseB DHAP_GA DHAP + Glyceraldehyde AldolaseB->DHAP_GA Glycolysis Glycolysis/ Gluconeogenesis DHAP_GA->Glycolysis DNL De Novo Lipogenesis Glycolysis->DNL Khk_IN_1 This compound Khk_IN_1->KHK

Caption: Inhibition of Ketohexokinase by this compound.

Experimental Workflow for Determining Optimal Concentration

A systematic approach is crucial for determining the optimal concentration of this compound for your specific cellular model and experimental goals. The workflow below outlines the key steps.

experimental_workflow cluster_workflow Workflow start Start: Define Cell Model & Experimental Goals cytotoxicity 1. Determine Cytotoxicity Range (e.g., MTT or CCK-8 Assay) start->cytotoxicity concentration_range 2. Select Non-Toxic Concentration Range cytotoxicity->concentration_range functional_assay 3. Perform Functional Assay (e.g., F1P Production Assay) concentration_range->functional_assay dose_response 4. Generate Dose-Response Curve functional_assay->dose_response optimal_concentration 5. Determine Optimal Concentration (e.g., IC50 or desired inhibition level) dose_response->optimal_concentration downstream_analysis 6. Proceed with Downstream Experiments optimal_concentration->downstream_analysis end End downstream_analysis->end

References

Application Notes and Protocols: Preparing Khk-IN-1 Stock Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Khk-IN-1 is a potent and selective, cell-permeable inhibitor of ketohexokinase (KHK)[1][2][3]. KHK, also known as fructokinase, is the first enzyme in the metabolic pathway of fructose, catalyzing its phosphorylation to fructose-1-phosphate (F1P)[4][5]. Dysregulation of fructose metabolism has been implicated in various metabolic disorders, including obesity, non-alcoholic fatty liver disease (NAFLD), and diabetes[5]. This compound exerts its inhibitory effect by competing with ATP in the enzyme's binding pocket[6][7]. These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in cell culture experiments to study fructose metabolism.

Data Presentation

Chemical and Physical Properties of this compound
PropertyValueReference
Molecular Weight 422.55 g/mol [1][2]
Formula C21H26N8S[1][2]
CAS Number 1303469-70-6[1][2]
Appearance White solid[1]
Solubility Soluble in DMSO[6]
In Vitro Activity of this compound
ParameterValueCell Line/SystemReference
KHK IC50 12 nMN/A[1][2][3]
F1P Production IC50 400 nMHepG2 cell lysates[2][3]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol:

  • Calculate the required amount of this compound and DMSO. To prepare a 10 mM stock solution, use the following formula:

    • Mass (mg) = 10 mM * 422.55 g/mol * Volume (L)

    • For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.23 mg of this compound.

  • Dissolve this compound in DMSO.

    • Aseptically add the calculated amount of this compound powder to a sterile microcentrifuge tube.

    • Add the desired volume of cell culture grade DMSO.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C and sonication can aid dissolution if necessary[6].

  • Sterilize the stock solution.

    • Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to ensure sterility. This step is critical for preventing contamination of cell cultures.

  • Aliquot and store the stock solution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[6][8].

Cell Culture Treatment with this compound

Materials:

  • Cells of interest (e.g., HepG2 cells)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Fructose solution (sterile)

  • Multi-well cell culture plates

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding:

    • Seed the cells in a multi-well plate at a density appropriate for the planned experiment duration.

    • Allow the cells to adhere and reach the desired confluency (typically 70-80%) before treatment.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Note: The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included.

  • Cell Treatment:

    • Remove the old medium from the cells and wash once with sterile PBS.

    • Add the medium containing the desired concentration of this compound to the cells.

    • For experiments investigating the effect of this compound on fructose metabolism, a pre-incubation period with the inhibitor is often employed. For example, pre-incubate the cells with this compound for 30 minutes before adding fructose[3][8].

    • After the pre-incubation, add fructose to the medium at the desired final concentration (e.g., 15 mM)[3][8].

  • Incubation:

    • Incubate the cells for the desired experimental duration (e.g., 3 hours or longer) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis:

    • Following incubation, the cells or cell lysates can be harvested for various downstream analyses, such as measuring fructose-1-phosphate levels, gene expression analysis, or assessing cell viability.

Visualizations

Signaling Pathway of Fructose Metabolism and KHK Inhibition

Fructose_Metabolism Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK F1P Fructose-1-Phosphate (F1P) KHK->F1P ATP to ADP Khk_IN_1 This compound Khk_IN_1->KHK Downstream Downstream Metabolic Pathways (Glycolysis, Lipogenesis) F1P->Downstream

Caption: Inhibition of KHK by this compound blocks fructose metabolism.

Experimental Workflow for this compound Stock Preparation and Cell Treatment

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_treatment Cell Culture Treatment Weigh Weigh this compound Powder Dissolve Dissolve in DMSO Weigh->Dissolve Filter Sterile Filter (0.22 µm) Dissolve->Filter Aliquot Aliquot and Store (-20°C or -80°C) Filter->Aliquot Seed Seed Cells Prepare_Working Prepare Working Solutions (Dilute Stock in Medium) Seed->Prepare_Working Pre_Incubate Pre-incubate Cells with this compound Prepare_Working->Pre_Incubate Add_Fructose Add Fructose Pre_Incubate->Add_Fructose Incubate Incubate Add_Fructose->Incubate Analyze Downstream Analysis Incubate->Analyze

Caption: Workflow for preparing and using this compound in cell culture.

References

Application Notes and Protocols for In Vivo Administration of Khk-IN-1 in Rodent Models of Obesity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for the in vivo administration of Khk-IN-1, a ketohexokinase (KHK) inhibitor, in rodent models of diet-induced obesity (DIO). Ketohexokinase is a key enzyme in fructose metabolism, and its inhibition has emerged as a promising therapeutic strategy to mitigate the adverse metabolic effects of excessive fructose consumption, including obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD).[1][2][3][4] By blocking the first step in fructose metabolism, this compound aims to reduce the downstream production of harmful metabolites that contribute to these conditions.[1][2]

This document offers a comprehensive guide for researchers, providing standardized procedures for evaluating the efficacy of this compound in preclinical settings. The protocols cover the induction of obesity in mice, the administration of the inhibitor, and the subsequent analysis of key metabolic parameters.

Data Presentation

The following tables are designed to structure the quantitative data obtained from in vivo studies of this compound. These tables facilitate a clear comparison between the vehicle control group and the this compound treated group.

Table 1: Body Weight and Composition

ParameterVehicle ControlThis compound Treatedp-value
Initial Body Weight (g)
Final Body Weight (g)
Body Weight Gain (g)
Fat Mass (%)
Lean Mass (%)

Table 2: Food and Water Intake

ParameterVehicle ControlThis compound Treatedp-value
Average Daily Food Intake (g)
Average Daily Water Intake (mL)

Table 3: Oral Glucose Tolerance Test (OGTT)

Time PointVehicle Control (mg/dL)This compound Treated (mg/dL)p-value
0 min (Baseline)
15 min
30 min
60 min
120 min
AUC (mg/dL*min)

Table 4: Serum Metabolic Parameters

ParameterVehicle ControlThis compound Treatedp-value
Insulin (ng/mL)
Triglycerides (mg/dL)
Total Cholesterol (mg/dL)

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

This protocol describes the induction of obesity in C57BL/6J mice, a commonly used strain for metabolic research.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)[5]

  • High-Fat Diet (HFD), typically 45% or 60% kcal from fat (e.g., Research Diets D12451 or D12492)[5][6]

  • Standard chow diet (for control group, if needed)

  • Animal housing with a 12-hour light/dark cycle and controlled temperature and humidity[7]

Procedure:

  • Acclimatize mice for at least one week upon arrival, providing standard chow and water ad libitum.[2]

  • Randomize mice into two groups: Vehicle Control and this compound Treated.

  • Switch the diet of all mice to the High-Fat Diet.[6][7]

  • Monitor body weight and food intake weekly.[7][8][9][10] Mice will typically show significant weight gain compared to mice on a standard diet within 1-2 weeks.[2]

  • Continue the HFD feeding for a period of 10-16 weeks to establish a stable obese phenotype with insulin resistance.[5]

This compound Administration

This protocol outlines the oral administration of this compound. The specific inhibitor used in referenced studies is PF-06835919.

Materials:

  • This compound (e.g., PF-06835919)

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Oral gavage needles

Procedure:

  • Prepare the this compound solution in the vehicle at the desired concentration. A dosage of 15 mg/kg has been used in previous studies.

  • Administer the this compound solution or the vehicle to the respective groups via oral gavage.

  • The administration is typically performed once or twice daily for a duration of 4-8 weeks, concurrent with the HFD feeding.

  • Monitor the animals for any adverse effects throughout the treatment period.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a key procedure to assess glucose metabolism and insulin sensitivity.[11][12]

Materials:

  • Glucose solution (20% w/v in sterile saline)

  • Handheld glucometer and test strips

  • Restraining device (optional)

Procedure:

  • Fast the mice for 6 hours prior to the test, with free access to water.[7]

  • Record the body weight of each mouse.

  • Obtain a baseline blood glucose reading (t=0 min) from a small tail snip.

  • Administer a 2 g/kg body weight bolus of the glucose solution via oral gavage.

  • Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose administration.[13]

  • Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify glucose tolerance.

Serum Biomarker Analysis

This protocol describes the collection of blood for the analysis of key metabolic hormones and lipids.

Materials:

  • Microcentrifuge tubes

  • Anesthetic (e.g., isoflurane)

  • Cardiac puncture needles and syringes or capillary tubes for retro-orbital bleeding

Procedure:

  • At the end of the study, fast the mice for 6 hours.

  • Anesthetize the mice.

  • Collect blood via cardiac puncture or retro-orbital sinus.

  • Dispense the blood into microcentrifuge tubes and allow it to clot at room temperature for 30 minutes.

  • Centrifuge at 2000 x g for 15 minutes at 4°C to separate the serum.

  • Aspirate the serum and store it at -80°C until analysis.

  • Analyze the serum for insulin, triglycerides, and total cholesterol levels using commercially available ELISA or colorimetric assay kits.

Liver Histology for Steatosis Assessment

This protocol details the preparation and staining of liver tissue to visualize and quantify lipid accumulation.

Materials:

  • 4% Paraformaldehyde (PFA) or 10% Neutral Buffered Formalin

  • Optimal Cutting Temperature (OCT) compound for frozen sections

  • Paraffin wax for fixed sections

  • Hematoxylin and Eosin (H&E) staining reagents

  • Oil Red O staining reagents

  • Microscope and imaging software

Procedure:

  • At the end of the study, euthanize the mice and carefully excise the liver.

  • Rinse the liver with ice-cold phosphate-buffered saline (PBS).

  • For H&E staining, fix a portion of the liver in 4% PFA or 10% formalin for 24-48 hours, then process for paraffin embedding.

  • For Oil Red O staining, embed a fresh portion of the liver in OCT compound and snap-freeze in isopentane cooled with liquid nitrogen. Store at -80°C.

  • H&E Staining:

    • Section the paraffin-embedded tissue at 4-5 µm.

    • Deparaffinize and rehydrate the sections.

    • Stain with hematoxylin to visualize nuclei (blue) and eosin to visualize cytoplasm and extracellular matrix (pink).

    • Dehydrate and mount the sections.

  • Oil Red O Staining:

    • Section the frozen tissue at 8-10 µm using a cryostat.

    • Fix the sections briefly in formalin.

    • Stain with a working solution of Oil Red O, which will stain neutral lipids red.

    • Counterstain with hematoxylin to visualize nuclei (blue).

    • Mount with an aqueous mounting medium.

  • Capture images of the stained sections using a microscope and quantify the degree of steatosis using image analysis software.

Visualization of Signaling Pathways and Workflows

KHK_Inhibition_Pathway cluster_fructose_metabolism Fructose Metabolism cluster_downstream_effects Downstream Metabolic Effects Fructose Fructose Fructose-1-Phosphate Fructose-1-Phosphate Fructose->Fructose-1-Phosphate KHK DHAP_GA DHAP + GA Fructose-1-Phosphate->DHAP_GA Aldolase B DeNovoLipogenesis De Novo Lipogenesis DHAP_GA->DeNovoLipogenesis Promotes This compound This compound This compound->Fructose-1-Phosphate Inhibits KHK This compound->DeNovoLipogenesis Reduces FattyAcidOxidation Fatty Acid Oxidation This compound->FattyAcidOxidation Increases LiverFat Hepatic Steatosis DeNovoLipogenesis->LiverFat Contributes to InsulinResistance Insulin Resistance LiverFat->InsulinResistance Contributes to Obesity Obesity InsulinResistance->Obesity Contributes to

Caption: KHK Inhibition Signaling Pathway.

Experimental_Workflow cluster_animal_model Animal Model Preparation cluster_treatment Treatment Phase cluster_monitoring In-Life Monitoring cluster_endpoint_analysis Endpoint Analysis Acclimatization Acclimatization (1 week) HFD_Induction High-Fat Diet Induction (10-16 weeks) Acclimatization->HFD_Induction Randomization Randomization HFD_Induction->Randomization Vehicle_Group Vehicle Control (Daily Gavage) Randomization->Vehicle_Group KhkIN1_Group This compound (Daily Gavage) Randomization->KhkIN1_Group BW_FI Weekly Body Weight & Food Intake Vehicle_Group->BW_FI KhkIN1_Group->BW_FI OGTT Oral Glucose Tolerance Test BW_FI->OGTT Blood_Collection Blood Collection (Serum Biomarkers) OGTT->Blood_Collection Tissue_Harvest Tissue Harvest (Liver) Blood_Collection->Tissue_Harvest Histology Histological Analysis (H&E, Oil Red O) Tissue_Harvest->Histology

Caption: Experimental Workflow Diagram.

References

Application Notes and Protocols for Measuring Fructose-1-Phosphate (F1P) Levels in Cells Treated with Khk-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fructose metabolism has garnered significant interest in metabolic research due to its association with various pathological conditions, including non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes. A key enzyme in this pathway is ketohexokinase (KHK), which catalyzes the phosphorylation of fructose to fructose-1-phosphate (F1P). The accumulation of F1P has been implicated in the downstream metabolic dysregulation. Khk-IN-1 is a potent and selective inhibitor of KHK, making it a valuable tool for studying the role of fructose metabolism in disease models.[1] This document provides detailed protocols for the treatment of cells with this compound and the subsequent measurement of intracellular F1P levels using Liquid Chromatography-Mass Spectrometry (LC-MS).

Signaling Pathway

The metabolism of fructose is initiated by its phosphorylation to F1P by KHK. F1P is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. Glyceraldehyde is subsequently phosphorylated by triokinase to glyceraldehyde-3-phosphate (G3P). Both DHAP and G3P can then enter the glycolysis or gluconeogenesis pathways. This compound specifically inhibits the initial step of this pathway, the conversion of fructose to F1P.

Fructose_Metabolism Fructose Metabolism Pathway and Inhibition by this compound Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK F1P Fructose-1-Phosphate (F1P) AldolaseB Aldolase B F1P->AldolaseB Khk_IN_1 This compound Khk_IN_1->KHK Inhibition KHK->F1P ATP -> ADP DHAP Dihydroxyacetone Phosphate (DHAP) AldolaseB->DHAP Glyceraldehyde Glyceraldehyde AldolaseB->Glyceraldehyde Triokinase Triokinase G3P Glyceraldehyde-3- Phosphate (G3P) Triokinase->G3P ATP -> ADP Glycolysis Glycolysis / Gluconeogenesis DHAP->Glycolysis Glyceraldehyde->Triokinase G3P->Glycolysis

Caption: Fructose metabolism pathway and the inhibitory action of this compound.

Data Presentation

The following table summarizes the inhibitory effect of this compound on F1P production in HepG2 cell lysates. This data is representative of the expected outcome when using the protocols described below.

This compound ConcentrationF1P Production Inhibition (%)
IC5050%

Data derived from in vitro assays using HepG2 cell lysates, where the IC50 for F1P production inhibition was determined to be 400 nM.[1]

Experimental Protocols

HepG2 Cell Culture

Materials:

  • HepG2 cells (ATCC® HB-8065™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • 6-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • For experiments, seed HepG2 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere and grow for 24 hours.

Treatment of HepG2 Cells with this compound and Fructose

Materials:

  • Cultured HepG2 cells in 6-well plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Fructose stock solution (e.g., 1 M in sterile water)

  • Serum-free DMEM

Protocol:

  • Prepare a series of dilutions of this compound in serum-free DMEM to achieve the desired final concentrations (e.g., 0, 100, 200, 400, 800, 1600 nM).

  • Aspirate the culture medium from the HepG2 cells and wash once with PBS.

  • Add 1 mL of the prepared this compound dilutions to each well. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Incubate the cells for 30 minutes at 37°C.

  • Add fructose to each well to a final concentration of 15 mM.

  • Incubate the cells for an additional 3 hours at 37°C.

Intracellular Metabolite Extraction

Materials:

  • Ice-cold PBS

  • Ice-cold 80% Methanol (HPLC grade)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (refrigerated)

Protocol:

  • After the 3-hour incubation, place the 6-well plates on ice.

  • Aspirate the medium and quickly wash the cells twice with 1 mL of ice-cold PBS.

  • Aspirate the PBS completely and add 500 µL of ice-cold 80% methanol to each well to quench metabolism.

  • Scrape the cells from the well surface using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Vortex the tubes briefly and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled microcentrifuge tube.

  • Store the extracts at -80°C until LC-MS analysis.

F1P Quantification by LC-MS

Instrumentation and Materials:

  • Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)

  • Phenomenex Luna NH2 column (150 mm x 2.0 mm, 5 µm) or equivalent HILIC column

  • Mobile Phase A: 5 mM Triethylamine acetate buffer in water

  • Mobile Phase B: Acetonitrile

  • Fructose-1-phosphate standard

  • Internal standard (e.g., 13C-labeled F1P)

LC-MS Protocol:

  • Sample Preparation: Prior to injection, filter the extracted metabolite samples through a 3 kDa molecular weight cut-off filter to remove any remaining proteins. Spike samples with an internal standard to control for variability.

  • Chromatographic Separation:

    • Column: Phenomenex Luna NH2, 150 mm x 2.0 mm, 5 µm.

    • Mobile Phase A: 5 mM Triethylamine acetate, pH 9.0.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A linear gradient can be optimized, for example, starting at 80% B, decreasing to 20% B over 10 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.

  • Mass Spectrometry Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Detection Mode: Multiple Reaction Monitoring (MRM) for a triple quadrupole MS.

    • MRM Transition for F1P: The precursor ion for F1P is m/z 259. The product ions for fragmentation can be optimized but a common transition is m/z 97 (PO3-).

    • Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity.

  • Quantification:

    • Generate a standard curve using a serial dilution of the F1P standard.

    • Quantify the F1P concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

    • Normalize the F1P concentration to the cell number or total protein content of the original cell pellet.

Experimental Workflow

The following diagram illustrates the complete experimental workflow for measuring F1P levels in cells treated with this compound.

Experimental_Workflow Experimental Workflow for F1P Measurement cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_extraction Metabolite Extraction cluster_analysis LC-MS Analysis Culture 1. Culture HepG2 Cells Seed 2. Seed Cells in 6-well Plates Culture->Seed Treat_Inhibitor 3. Treat with this compound Seed->Treat_Inhibitor Add_Fructose 4. Add Fructose Treat_Inhibitor->Add_Fructose Quench 5. Quench with Cold Methanol Add_Fructose->Quench Scrape 6. Scrape and Collect Cells Quench->Scrape Centrifuge 7. Centrifuge and Collect Supernatant Scrape->Centrifuge Filter 8. Filter Extract Centrifuge->Filter Inject 9. Inject into LC-MS Filter->Inject Quantify 10. Quantify F1P Inject->Quantify

Caption: A step-by-step workflow for F1P measurement.

References

Application Notes and Protocols for Khk-IN-1 Treatment in High-Fructose Diet-Fed Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excessive consumption of fructose, particularly from high-fructose corn syrup (HFCS), is a significant contributor to the rising prevalence of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), insulin resistance, and obesity.[1][2][3][4] Ketohexokinase (KHK), also known as fructokinase, is the first and rate-limiting enzyme in fructose metabolism, converting fructose to fructose-1-phosphate.[2][5] This process, particularly the high-activity C isoform (KHK-C), can lead to ATP depletion, uric acid production, and increased de novo lipogenesis (DNL), driving the pathogenesis of metabolic syndrome.[1][5][6][7]

Khk-IN-1 (also known as PF-06835919) is a potent and selective inhibitor of ketohexokinase.[3][8][9] By blocking the initial step of fructose metabolism, this compound presents a promising therapeutic strategy to mitigate the adverse effects of high fructose intake.[2][3][4][8] These application notes provide an overview of the use of this compound in high-fructose diet-fed animal models, including detailed experimental protocols and data presentation to guide researchers in their studies.

Mechanism of Action

This compound specifically inhibits the enzymatic activity of ketohexokinase, preventing the phosphorylation of fructose. This blockade of fructose metabolism leads to a reduction in the downstream metabolic consequences of excessive fructose consumption. The primary mechanism involves the inhibition of the lipogenic transcription factor carbohydrate response element-binding protein (ChREBP), which in turn reduces de novo lipogenesis and hepatic steatosis.[3][8] By preventing the rapid influx of fructose into the metabolic pathway, KHK inhibition can ameliorate hyperinsulinemia, hypertriglyceridemia, and hepatic steatosis.[3][4][8]

cluster_0 Fructose Metabolism & Pathogenesis cluster_1 Therapeutic Intervention High Fructose Intake High Fructose Intake Fructose Fructose High Fructose Intake->Fructose KHK KHK Fructose->KHK Fructose-1-Phosphate Fructose-1-Phosphate KHK->Fructose-1-Phosphate ChREBP ChREBP Activation Fructose-1-Phosphate->ChREBP DNL De Novo Lipogenesis (DNL) Metabolic Dysfunction Metabolic Dysfunction (NAFLD, Insulin Resistance) DNL->Metabolic Dysfunction ChREBP->DNL This compound This compound Inhibition This compound->Inhibition Inhibition->KHK

Caption: Mechanism of this compound Action.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of KHK inhibition in high-fructose diet-fed animal models.

Table 1: Effects of KHK Inhibition on Metabolic Parameters in High-Fructose Diet-Fed Rats

ParameterControl (High-Fructose Diet)KHK Inhibitor TreatmentPercentage ChangeReference
Plasma Insulin (ng/mL)5.8 ± 0.72.5 ± 0.4↓ 56.9%[3][8]
Plasma Triglycerides (mg/dL)250 ± 30100 ± 20↓ 60%[3][8]
Hepatic Triglycerides (mg/g)45 ± 520 ± 3↓ 55.6%[3][8]
De Novo Lipogenesis (% contribution to palmitate)~35%~10%↓ ~71.4%[3][8]

*Data are presented as mean ± SEM.

Table 2: Effects of KHK Knockout on Metabolic Parameters in High-Fat/High-Fructose Diet-Fed Mice

ParameterWild-Type (HF/HFruc Diet)KHK Knockout (HF/HFruc Diet)Percentage ChangeReference
Body Weight (g)~45 g~35 g↓ ~22.2%[10][11]
Liver Weight (g)~2.5 g~1.5 g↓ 40%[10][11]
Liver Triglycerides (mg/dL)~200~50↓ 75%[10][11]
Plasma Insulin (ng/mL)~4.0~1.0↓ 75%[10][11]

*Approximate values derived from graphical data.

Experimental Protocols

Protocol 1: Induction of Metabolic Syndrome in Rodents using a High-Fructose Diet

This protocol describes the establishment of a metabolic syndrome model in rats or mice through dietary intervention.

Materials:

  • Male Wistar or Sprague-Dawley rats (8 weeks old) or C57BL/6 mice (8 weeks old).

  • Standard rodent chow.

  • High-fructose diet (e.g., 60% fructose) or fructose in drinking water (10-30% w/v).[12]

  • Metabolic cages for monitoring food and water intake.

Procedure:

  • Acclimatization: Acclimate animals to the housing facility for at least one week with ad libitum access to standard chow and water.

  • Group Allocation: Randomly divide animals into a control group (standard diet) and a high-fructose diet group.

  • Dietary Intervention:

    • High-Fructose Solid Diet: Provide the high-fructose diet ad libitum for a period of 8-16 weeks.[12][13]

    • Fructose in Drinking Water: Provide a 10-30% fructose solution as the sole source of drinking water for 8-16 weeks, alongside standard chow.[14]

  • Monitoring: Monitor body weight, food intake, and water consumption weekly.

  • Metabolic Assessment: At the end of the dietary intervention period, perform metabolic assessments as described in Protocol 3.

cluster_workflow Protocol 1: Workflow start Animal Acclimatization grouping Random Grouping start->grouping control Control Group (Standard Diet) grouping->control treatment High-Fructose Group grouping->treatment monitoring Weekly Monitoring (Weight, Intake) control->monitoring treatment->monitoring assessment Metabolic Assessment monitoring->assessment

Caption: High-Fructose Diet Induction Workflow.
Protocol 2: Administration of this compound

This protocol outlines the procedure for administering this compound to the high-fructose diet-fed animal models.

Materials:

  • This compound (PF-06835919).

  • Vehicle for drug formulation (e.g., 0.5% methylcellulose).

  • Oral gavage needles.

  • High-fructose diet-fed animals (from Protocol 1).

Procedure:

  • Drug Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.

  • Animal Grouping: Divide the high-fructose diet-fed animals into a vehicle control group and one or more this compound treatment groups (for dose-response studies).

  • Administration: Administer this compound or vehicle via oral gavage once or twice daily for a specified treatment period (e.g., 4-8 weeks). The typical dosage of PF-06835919 used in rat studies is in the range of 1-10 mg/kg.[3][8]

  • Continued Diet and Monitoring: Continue the high-fructose diet and regular monitoring of body weight and food/water intake throughout the treatment period.

  • Terminal Procedures: At the end of the treatment period, collect blood and tissues for analysis.

Protocol 3: Metabolic and Biochemical Analysis

This protocol details the key analytical methods to assess the effects of this compound treatment.

Materials:

  • Blood collection tubes (e.g., EDTA-coated).

  • Centrifuge.

  • Glucose meter and strips.

  • Insulin ELISA kit.

  • Triglyceride assay kit.

  • Spectrophotometer or plate reader.

  • Liquid chromatography-mass spectrometry (LC-MS) for metabolomics.[15][16]

  • RNA extraction and qRT-PCR reagents for gene expression analysis.

Procedures:

  • Blood Collection and Processing:

    • Collect blood via tail vein or cardiac puncture into EDTA-coated tubes.

    • Centrifuge at 3000 rpm for 15 minutes at 4°C to separate plasma.

    • Store plasma at -80°C until analysis.

  • Glucose Tolerance Test (GTT):

    • Fast animals for 6 hours.

    • Measure baseline blood glucose from the tail vein.

    • Administer a glucose solution (2 g/kg body weight) via oral gavage or intraperitoneal injection.

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[17][18]

  • Biochemical Assays:

    • Measure plasma insulin levels using a commercially available ELISA kit according to the manufacturer's instructions.

    • Measure plasma and hepatic triglyceride levels using a colorimetric assay kit.

  • Gene Expression Analysis:

    • Isolate total RNA from liver tissue using a suitable method (e.g., TRIzol).

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in lipogenesis (e.g., Srebf1, Fasn, Acaca) and fructose metabolism (Khk).

  • Metabolomics:

    • Perform targeted or untargeted metabolomics on plasma or liver tissue extracts using LC-MS to identify and quantify changes in key metabolites related to fructose metabolism.[15][16][19]

cluster_analysis Protocol 3: Analysis Workflow blood Blood & Tissue Collection gtt Glucose Tolerance Test blood->gtt biochem Biochemical Assays (Insulin, TGs) blood->biochem gene Gene Expression (qRT-PCR) blood->gene metabolomics Metabolomics (LC-MS) blood->metabolomics data Data Analysis gtt->data biochem->data gene->data metabolomics->data

References

Application of Khk-IN-1 in High-Throughput Screening for Ketohexokinase (KHK) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketohexokinase (KHK), the first enzyme in fructose metabolism, has emerged as a promising therapeutic target for metabolic diseases such as obesity and diabetes.[1][2] The development of potent and selective KHK inhibitors is a key focus in drug discovery. High-throughput screening (HTS) is a critical tool for identifying novel KHK inhibitors from large compound libraries.[3] Khk-IN-1 is a selective and cell-permeable KHK inhibitor that serves as an excellent positive control in HTS campaigns.[4] This document provides detailed application notes and protocols for utilizing this compound in HTS for the discovery of new KHK inhibitors.

Data Presentation

The following tables summarize the key quantitative data for this compound and the performance metrics for a typical HTS assay for KHK inhibitors.

Table 1: Bioactivity of this compound

ParameterValueSource
IC50 (KHK enzyme) 12 nM[4]
IC50 (F1P production in HepG2 cell lysates) 400 nM[4]

Table 2: High-Throughput Screening Assay Performance

ParameterValueDescriptionSource
Assay Principle Transcreener® ADP² AssayA fluorescence polarization (FP) immunoassay that detects the production of ADP.[5][5]
Z'-Factor ≥ 0.7 (a specific instance reported a Z' of 0.94)A statistical indicator of assay quality, where a value ≥ 0.5 is considered excellent for HTS.[5][6][5]

Signaling Pathway and Experimental Workflow

Ketohexokinase (KHK) Signaling Pathway

Ketohexokinase catalyzes the phosphorylation of fructose to fructose-1-phosphate (F1P), the initial step in fructose metabolism. Unlike glycolysis, this pathway lacks a negative feedback mechanism, leading to rapid fructose metabolism.[1] This can result in ATP depletion and the production of uric acid and triglycerides, contributing to metabolic disorders.[1]

KHK_Signaling_Pathway Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK ADP ADP KHK->ADP F1P Fructose-1-Phosphate (F1P) KHK->F1P Phosphorylation ATP ATP ATP->KHK Metabolic_Stress Metabolic Stress (e.g., ATP depletion, uric acid production) F1P->Metabolic_Stress

Caption: The Ketohexokinase (KHK) metabolic pathway.

High-Throughput Screening (HTS) Workflow for KHK Inhibitors

The HTS workflow is designed for the rapid and efficient screening of large compound libraries to identify potential KHK inhibitors. The workflow utilizes an automated platform for liquid handling and detection.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Compound Library (in 384-well plates) Dispensing Dispense Reagents and Compounds to Assay Plate Compound_Library->Dispensing Controls Controls (this compound, DMSO) Controls->Dispensing Reagent_Mix Reagent Mix (KHK Enzyme, Fructose, ATP) Reagent_Mix->Dispensing Incubation Incubation Dispensing->Incubation Detection_Reagent Add Detection Reagent (Transcreener ADP²) Incubation->Detection_Reagent FP_Reading Read Fluorescence Polarization (FP) Detection_Reagent->FP_Reading Data_Processing Data Processing and Normalization FP_Reading->Data_Processing Hit_Identification Hit Identification (Z'-score, % inhibition) Data_Processing->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response

Caption: High-throughput screening workflow for KHK inhibitors.

Experimental Protocols

High-Throughput Screening Protocol for KHK Inhibitors using the Transcreener® ADP² FP Assay

This protocol is designed for a 384-well plate format and can be adapted for other formats.

1. Reagent Preparation:

  • Assay Buffer: 25 mM Tris (pH 7.5), 10 mM MgCl₂, 10 mM CaCl₂, 10 mM KCl, and 0.01% Triton X-100.[5]

  • KHK Enzyme Solution: Prepare a solution of purified KHK enzyme (e.g., 22 nM final concentration) in Assay Buffer.[5] The optimal enzyme concentration should be determined empirically to achieve a robust signal window and a Z'-factor ≥ 0.7.

  • Substrate Solution: Prepare a solution containing ATP (e.g., 0.15 mM final concentration) and Fructose (e.g., 7 mM final concentration) in Assay Buffer.[5]

  • This compound (Positive Control): Prepare a stock solution of this compound in DMSO. A final concentration of 10 µM is typically sufficient for maximal inhibition.

  • DMSO (Negative Control): 100% DMSO.

  • Transcreener® ADP² Detection Mix: Prepare according to the manufacturer's instructions, containing ADP² Antibody and ADP² Tracer.[5]

2. Assay Procedure:

  • Compound Dispensing: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 25-50 nL) of each compound from the library plates to the 384-well assay plates. Also, dispense the positive (this compound) and negative (DMSO) controls to designated wells.

  • Enzyme and Substrate Addition:

    • Add 5 µL of the KHK Enzyme Solution to all wells of the assay plate.

    • Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

    • Initiate the reaction by adding 5 µL of the Substrate Solution to all wells.

  • Enzymatic Reaction: Incubate the assay plate at 30°C for 60 minutes.[5] The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Add 10 µL of the Transcreener® ADP² Detection Mix to each well to stop the enzymatic reaction.

    • Incubate the plate at room temperature for 60-90 minutes to allow the detection reaction to reach equilibrium.

  • Data Acquisition: Read the fluorescence polarization (FP) signal on a plate reader equipped for FP measurements (e.g., excitation at 620 nm, emission at 670 nm).

3. Data Analysis:

  • Normalization: Normalize the raw FP data using the positive (this compound, 100% inhibition) and negative (DMSO, 0% inhibition) controls.

  • Z'-Factor Calculation: Calculate the Z'-factor to assess the quality of the assay.[6]

    • Z' = 1 - (3 * (σ_pos + σ_neg)) / |µ_pos - µ_neg|

    • Where σ is the standard deviation and µ is the mean of the positive (pos) and negative (neg) controls.

  • Hit Identification: Identify "hits" based on a predefined threshold of inhibition (e.g., >50% inhibition or a Z-score > 3).

  • Dose-Response Analysis: For confirmed hits, perform dose-response experiments to determine their potency (IC50).

Cell-Based Assay for Fructose-1-Phosphate (F1P) Production

This assay in HepG2 cell lysates can be used as a secondary screen to confirm the activity of hits from the primary screen.

1. Reagent Preparation:

  • HepG2 Cell Lysate: Prepare cell lysates from HepG2 cells according to standard protocols.

  • This compound and Test Compounds: Prepare serial dilutions of this compound and hit compounds in DMSO.

  • Fructose Solution: Prepare a 15 mM fructose solution in an appropriate buffer.

2. Assay Procedure:

  • Incubation with Inhibitor: In a microplate, incubate the HepG2 cell lysate with varying concentrations of this compound or test compounds (e.g., 0-10 µM) for 30 minutes at 37°C.[4]

  • Fructose Addition: Add the 15 mM fructose solution to initiate the reaction.[4]

  • Reaction Incubation: Incubate for 3 hours at 37°C.[4]

  • F1P Detection: Stop the reaction and measure the amount of F1P produced using a suitable method, such as a colorimetric or mass spectrometry-based assay.

3. Data Analysis:

  • Calculate the percentage of inhibition of F1P production for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Conclusion

This compound is an invaluable tool for the development and validation of high-throughput screening assays for the discovery of novel KHK inhibitors. The detailed protocols and application notes provided herein offer a robust framework for researchers in the field of drug discovery to identify and characterize new therapeutic agents targeting fructose metabolism for the treatment of metabolic diseases. The use of a well-characterized control compound like this compound is essential for ensuring the quality and reliability of HTS data.

References

Troubleshooting & Optimization

Khk-IN-1 solubility issues and solutions for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ketohexokinase inhibitor, Khk-IN-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of ketohexokinase (KHK), also known as fructokinase.[1] KHK is the first enzyme in the fructose metabolism pathway, responsible for phosphorylating fructose to fructose-1-phosphate.[2] By inhibiting KHK, this compound blocks this initial step, thereby reducing the downstream metabolic effects of fructose.[1] This makes it a valuable tool for studying metabolic diseases such as nonalcoholic fatty liver disease (NAFLD), obesity, and diabetes.[1][3] There are two isoforms of KHK, KHK-A and KHK-C, with KHK-C being the more active isoform in the liver.[4] this compound has been shown to be a potent inhibitor of the KHK-C isoform.[5]

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is reported to be insoluble in water.[6] For in vitro assays, it is common practice to prepare a concentrated stock solution in DMSO.[7]

Troubleshooting Guide: Solubility Issues in In Vitro Assays

One of the most common challenges encountered when working with small molecule inhibitors like this compound is poor solubility in aqueous assay media, which can lead to precipitation and inaccurate results.

Problem: I am observing precipitation of this compound in my cell culture media or assay buffer.

This is a frequent issue when a concentrated DMSO stock of a hydrophobic compound is diluted into an aqueous solution.[7] The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent effects on the cells or enzyme activity.[7]

Potential Causes and Solutions:

  • High Final Concentration of this compound: The concentration of this compound in your assay may exceed its solubility limit in the aqueous buffer.

    • Solution: Perform a solubility test to determine the maximum soluble concentration of this compound in your specific assay medium. If the required concentration is too high, consider redesigning the experiment if possible.

  • Low Final DMSO Concentration: While a low DMSO concentration is desirable, too little may not be sufficient to keep the compound in solution.

    • Solution: While keeping the final DMSO concentration as low as possible, ensure it is sufficient to maintain solubility. A final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines.

  • Media Composition: Components in the cell culture media, such as salts and proteins, can affect the solubility of small molecules.[8]

    • Solution: If possible, simplify the assay buffer to the essential components to minimize potential interactions.

  • Temperature Fluctuations: Changes in temperature can affect solubility, with some compounds precipitating out of solution at lower temperatures.[9]

    • Solution: Ensure all solutions are properly warmed to the experimental temperature (e.g., 37°C) before and during the experiment. Avoid repeated freeze-thaw cycles of the stock solution.[9]

  • Improper Dilution Technique: The method of dilution can significantly impact whether the compound stays in solution.

    • Solution: When diluting the DMSO stock, add the stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing. Avoid adding the aqueous solution to the concentrated DMSO stock.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubility (25°C)Molar ConcentrationSource
DMSO71 mg/mL199.24 mM[6]
Ethanol71 mg/mL199.24 mM[6]
WaterInsoluble-[6]

Note: The actual solubility may vary slightly between batches.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight: 356.34 g/mol )[6]

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.56 mg of this compound.

  • Add the appropriate volume of DMSO to the this compound powder. For a 10 mM solution, add 1 mL of DMSO to 3.56 mg of this compound.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C and sonication can aid in dissolution if necessary.[10]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage. When stored at -20°C, it is recommended to use within 1 month, and within 6 months if stored at -80°C.[10]

Protocol 2: In Vitro KHK Inhibition Assay using HepG2 Cell Lysates

This protocol is adapted from a published method to measure the inhibition of fructose-1-phosphate (F1P) production in HepG2 cell lysates.[3][11]

Materials:

  • HepG2 cells

  • Lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • This compound stock solution (10 mM in DMSO)

  • Fructose solution

  • Assay buffer

  • Method for detecting F1P (e.g., ELISA or a coupled enzyme assay)

Procedure:

  • Prepare HepG2 Cell Lysates:

    • Culture HepG2 cells to confluency.

    • Lyse the cells using a suitable lysis buffer and collect the supernatant containing the cell lysate.

    • Determine the protein concentration of the lysate.

  • Assay Setup:

    • Dilute the cell lysate to a working concentration in the assay buffer.

    • Prepare serial dilutions of this compound from the stock solution in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Add the diluted this compound or vehicle control (DMSO) to the wells of a microplate.

    • Add the diluted cell lysate to each well.

    • Pre-incubate the plate at 37°C for 30 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding a fructose solution to each well to a final concentration of 15 mM.

    • Incubate the plate at 37°C for 3 hours.

  • Detection:

    • Stop the reaction.

    • Measure the amount of F1P produced in each well using a suitable detection method.

  • Data Analysis:

    • Plot the F1P production against the concentration of this compound.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of KHK activity. The reported IC50 for F1P production in HepG2 cell lysates is 400 nM.[3][11]

Visualizations

KHK_Signaling_Pathway Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK ADP ADP KHK->ADP F1P Fructose-1-Phosphate (F1P) KHK->F1P Phosphorylation ATP ATP ATP->KHK Metabolism Downstream Metabolic Pathways (e.g., Glycolysis, Lipogenesis) F1P->Metabolism Khk_IN_1 This compound Khk_IN_1->KHK Inhibition

Caption: KHK signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Precipitation Observed in In Vitro Assay Check_Concentration Is this compound concentration too high? Start->Check_Concentration Check_DMSO Is final DMSO concentration adequate? Check_Concentration->Check_DMSO No Solution_Concentration Lower this compound concentration or perform solubility test. Check_Concentration->Solution_Concentration Yes Check_Media Is the assay media complex? Check_DMSO->Check_Media Yes Solution_DMSO Adjust final DMSO to 0.1-0.5% and ensure proper mixing. Check_DMSO->Solution_DMSO No Check_Temp Were there temperature fluctuations? Check_Media->Check_Temp No Solution_Media Simplify assay buffer if possible. Check_Media->Solution_Media Yes Check_Dilution Was the dilution performed correctly? Check_Temp->Check_Dilution No Solution_Temp Maintain constant 37°C and avoid freeze-thaw. Check_Temp->Solution_Temp Yes Solution_Dilution Add DMSO stock to buffer with vigorous mixing. Check_Dilution->Solution_Dilution No End Problem Resolved Check_Dilution->End Yes Solution_Concentration->End Solution_DMSO->End Solution_Media->End Solution_Temp->End Solution_Dilution->End

Caption: Troubleshooting workflow for this compound precipitation issues.

References

potential off-target effects of Khk-IN-1 in kinase assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Khk-IN-1, a potent inhibitor of Ketohexokinase (KHK). This resource addresses potential issues related to off-target effects that may be encountered during experiments.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the use of this compound in kinase assays.

Problem Possible Cause Recommended Solution
Unexpected cellular phenotype observed that does not correlate with KHK inhibition. This compound may be inhibiting one or more off-target kinases, leading to unintended biological effects.1. Perform a kinome scan: Profile this compound against a broad panel of kinases to identify potential off-target interactions. 2. Use a structurally distinct KHK inhibitor: Compare the phenotype with that produced by another selective KHK inhibitor to see if the effect is target-specific. 3. Titrate this compound concentration: Use the lowest effective concentration to minimize off-target effects.
Inconsistent IC50 values for this compound in different cell lines or assays. 1. Variable expression of off-target kinases: Different cell lines may express varying levels of kinases that are potently inhibited by this compound. 2. Assay-specific conditions: Differences in ATP concentration or substrate in various kinase assays can influence inhibitor potency.1. Characterize off-target expression: Perform proteomic or transcriptomic analysis of your cell lines to identify the expression levels of potential off-target kinases. 2. Standardize assay conditions: When possible, use consistent ATP concentrations and substrates across different assays to allow for more accurate comparison of IC50 values.
This compound shows activity in a cell-based assay but is less potent in a biochemical KHK assay. The observed cellular activity may be a result of inhibiting a different kinase that is more sensitive to this compound in the cellular context.1. Conduct a cellular target engagement assay: Use techniques like cellular thermal shift assay (CETSA) to confirm that this compound is binding to KHK in cells at the concentrations used. 2. Evaluate off-targets in cellular assays: If kinome scan data is available, test the effect of this compound on the activity of top off-target kinases in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: How selective is this compound?

A1: this compound is a potent inhibitor of Ketohexokinase (KHK) with a reported IC50 of 12 nM.[1][2] While it is described as a selective inhibitor, comprehensive data on its activity against a full panel of human kinases is not publicly available. As with any kinase inhibitor, it is crucial to experimentally determine its selectivity profile in the context of your specific experimental system.

Q2: What are the potential off-target effects of this compound?

A2: Without a publicly available, comprehensive kinome scan, the specific off-target kinases of this compound are not definitively known. Off-target inhibition can lead to a variety of unintended cellular effects, making it essential to interpret experimental results with caution.[3] It is recommended to perform selectivity profiling to identify any potential off-targets of concern for your research.

Q3: How can I test for off-target effects of this compound in my experiments?

A3: The most direct method is to perform a kinase selectivity profiling screen, such as a KINOMEscan™, which assesses the binding of this compound to a large panel of recombinant kinases. Additionally, using a structurally unrelated KHK inhibitor as a control can help differentiate on-target from off-target effects.

Q4: What is a KINOMEscan™ assay and how does it work?

A4: KINOMEscan™ is a competition binding assay used to quantify the interactions between a test compound (like this compound) and a large panel of kinases.[1][4][5] The assay measures the ability of the compound to displace a reference ligand from the ATP-binding site of each kinase. The results are typically reported as the percentage of remaining kinase bound to the reference ligand or as dissociation constants (Kd), providing a comprehensive overview of the compound's selectivity.

Data Presentation: Interpreting Kinase Selectivity Data

While a specific kinome scan for this compound is not publicly available, the following table illustrates how such data is typically presented. This hypothetical data is for illustrative purposes only.

Kinase TargetIC50 / Kd (nM)Fold Selectivity vs. KHK
KHK (On-Target) 12 1
Kinase A (Off-Target)1,200100
Kinase B (Off-Target)5,000417
Kinase C (Off-Target)>10,000>833

Interpretation:

  • Fold Selectivity: This is a critical parameter for assessing the specificity of an inhibitor. It is calculated by dividing the IC50 or Kd value for the off-target kinase by the IC50 or Kd for the on-target kinase. A higher fold selectivity indicates a more specific inhibitor.

  • Significance: Off-targets with a fold selectivity of less than 100 should be considered for further investigation, as they may contribute to the observed biological effects, especially at higher compound concentrations.

Experimental Protocols

Protocol: Kinase Selectivity Profiling using KINOMEscan™

This protocol provides a general overview of the KINOMEscan™ experimental workflow. For detailed, up-to-date protocols, please refer to the service provider's official documentation.

  • Compound Preparation:

    • Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).

    • Prepare a series of dilutions of the stock solution in DMSO to be used for the screening.

  • Assay Principle:

    • The assay is based on a competitive binding format. Kinases are tagged with a DNA label and are immobilized on a solid support.

    • A fluorescently labeled reference ligand that binds to the ATP-binding site of the kinases is added.

    • The test compound (this compound) is then added. If it binds to a kinase, it will displace the fluorescent reference ligand, resulting in a decrease in the fluorescent signal.

  • Experimental Steps:

    • A panel of recombinant human kinases is prepared.

    • The kinases are incubated with the DNA tag.

    • The kinase-DNA tag complexes are immobilized on a solid support (e.g., beads).

    • The immobilized kinases are incubated with the fluorescently labeled reference ligand and the test compound (this compound) at various concentrations.

    • After incubation, the amount of bound fluorescent ligand is measured using a suitable plate reader.

  • Data Analysis:

    • The raw data is normalized to a DMSO control (representing 100% binding) and a positive control (representing 0% binding).

    • The results are often expressed as "percent of control" or are used to calculate the dissociation constant (Kd) for each kinase interaction.

    • The data is then visualized, often using a TREEspot™ diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay KINOMEscan Assay cluster_analysis Data Analysis compound This compound Stock Solution dilutions Serial Dilutions compound->dilutions binding_assay Competitive Binding Assay dilutions->binding_assay kinase_panel Panel of Recombinant Kinases kinase_panel->binding_assay readout Fluorescence Measurement binding_assay->readout data_norm Data Normalization readout->data_norm kd_calc Kd Calculation data_norm->kd_calc visualization TREEspot Visualization kd_calc->visualization

Caption: Experimental workflow for identifying off-target effects of this compound using KINOMEscan™.

signaling_pathway cluster_input Cellular Input cluster_pathway Signaling Pathway cluster_inhibitor Inhibitor Action cluster_output Cellular Response Fructose Fructose KHK KHK (On-Target) Fructose->KHK Downstream_KHK KHK Substrate (e.g., Fructose-1-Phosphate) KHK->Downstream_KHK OffTarget Off-Target Kinase Downstream_OffTarget Off-Target Substrate OffTarget->Downstream_OffTarget OnTarget_Effect Intended Biological Effect Downstream_KHK->OnTarget_Effect OffTarget_Effect Unintended Biological Effect Downstream_OffTarget->OffTarget_Effect Khk_IN_1 This compound Khk_IN_1->KHK Inhibition Khk_IN_1->OffTarget Potential Inhibition

Caption: Simplified signaling pathway illustrating on-target and potential off-target effects of this compound.

References

Technical Support Center: Optimizing Incubation Time for Khk-IN-1 in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for Khk-IN-1, a selective ketohexokinase (KHK) inhibitor, in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cells?

A: this compound is a selective and cell-permeable small molecule inhibitor of ketohexokinase (KHK).[1][2][3] Its primary mechanism of action is to block the catalytic activity of KHK, the first and rate-limiting enzyme in fructose metabolism.[4][5] By inhibiting KHK, this compound prevents the phosphorylation of fructose to fructose-1-phosphate (F1P), thereby disrupting the downstream metabolic cascade.[6][7]

Q2: Are there different forms of the KHK enzyme, and does this compound target a specific one?

A: Yes, the KHK gene produces two alternatively spliced isoforms: KHK-A and KHK-C.[5][8] KHK-C is the high-affinity isoform for fructose and is predominantly expressed in the liver, kidney, and intestine.[5][9] KHK-A has a lower affinity for fructose and is expressed in various other tissues.[5] Published data for this compound provides an IC50 value for "KHK" without specifying the isoform, suggesting it may inhibit both.[1][2][10] For comparison, another KHK inhibitor, PF-06835919, exhibits different potencies against KHK-A and KHK-C.[11]

Q3: What is a recommended starting point for the incubation time with this compound in a new cellular assay?

A: A previously published protocol for inhibiting fructose-1-phosphate production in HepG2 cells utilized a 30-minute pre-incubation with this compound prior to the addition of fructose, followed by a 3-hour co-incubation with fructose.[1][2][10] For investigating effects on rapid signaling events, much shorter incubation times, on the order of 5 to 60 minutes, are often recommended.[12]

Q4: Why is it critical to optimize the incubation time for this compound?

A: Optimizing the incubation time is crucial because the observed potency (e.g., IC50) of an inhibitor can be highly dependent on the duration of exposure.[13][14] An insufficient incubation period may not provide enough time for the inhibitor to enter the cells, engage with the KHK enzyme, and elicit a measurable biological response.[15] Conversely, prolonged incubation might lead to off-target effects, cellular stress, inhibitor degradation, or cytotoxic responses that are not related to the specific inhibition of KHK.[15]

Q5: What experimental factors can alter the optimal incubation time for this compound?

A: Several factors can influence the ideal incubation time, including:

  • Cell Type: Different cell lines have varying membrane compositions and metabolic rates, which can affect the uptake and processing of this compound.[3]

  • Inhibitor Concentration: The concentration of this compound used can impact the time required to achieve target engagement and a steady-state inhibitory effect.[3]

  • Assay Endpoint: The nature of the biological readout (e.g., immediate signaling event vs. long-term cell viability) will dictate the necessary incubation duration.[12]

  • Compound Stability: The stability of this compound in cell culture media over time can also be a consideration.[16][17]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Inhibitory Activity 1. Insufficient Incubation Time: The inhibitor may not have had enough time to reach its intracellular target. 2. Inhibitor Degradation: this compound may be unstable in the assay conditions over long incubation periods. 3. Low Cell Permeability: The specific cell line may have poor uptake of the compound.1. Perform a time-course experiment, testing a range of incubation times (e.g., 30 minutes, 1, 3, 6, 12, 24 hours). 2. Test the stability of this compound in your media. If degradation is an issue, consider shorter incubation times or replenishing the inhibitor. 3. While this compound is described as cell-permeable, this can be cell-type dependent. Confirm target engagement with a downstream biomarker if possible.
High Variability Between Replicates 1. Inconsistent Timing: Variations in the timing of inhibitor addition or assay termination can introduce errors, especially with short incubations.[15] 2. Cell Health and Confluency: Inconsistent cell seeding density or poor cell health can lead to variable responses.[12]1. Use multichannel pipettes for simultaneous addition of reagents. For staggered additions, maintain precise timing for each well.[15] 2. Ensure a consistent cell seeding density and allow cells to adhere and stabilize before treatment. Use cells in the logarithmic growth phase.
Unexpected Cytotoxicity 1. Prolonged Incubation: Long exposure to the inhibitor, even at effective concentrations, may induce toxicity. 2. Off-Target Effects: At higher concentrations or with extended incubation, this compound might affect other cellular targets.1. Determine the shortest incubation time that provides a robust inhibitory effect. 2. Perform a dose-response and time-course experiment to identify a non-toxic window of concentration and incubation time.
Discrepancy with Published IC50 Values 1. Different Assay Conditions: Variations in cell line, incubation time, substrate (fructose) concentration, and assay endpoint can all lead to different IC50 values.[18] 2. Biochemical vs. Cellular Assay: IC50 values from biochemical assays (purified enzyme) are often lower than those from cellular assays due to factors like cell permeability and intracellular ATP concentrations.[16][17]1. Carefully replicate the conditions of the published study if possible. Otherwise, establish and report the IC50 value under your specific, optimized assay conditions. 2. This is an expected phenomenon. The cellular IC50 is generally considered more physiologically relevant for predicting in vivo efficacy.

Quantitative Data Summary

CompoundTargetAssay TypeCell Line/SystemIC50Reference
This compound KHKBiochemical AssayRecombinant KHK12 nM[1][2][10]
This compound Fructose-1-Phosphate ProductionCell-Based Assay (Lysate)HepG2 cell lysates400 nM[1][2][10]
PF-06835919 KHK-CBiochemical AssayRecombinant KHK-C8.4 nM[11]
PF-06835919 KHK-ABiochemical AssayRecombinant KHK-A66 nM[11]

Experimental Protocols

Protocol 1: Standard Assay for KHK Inhibition in HepG2 Cells

This protocol is adapted from published methods to measure the inhibition of fructose-1-phosphate (F1P) production.[1][2][10]

  • Cell Seeding: Plate HepG2 cells in a suitable multi-well plate and culture until they reach approximately 80-90% confluency.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a DMSO-only vehicle control.

  • Pre-incubation with Inhibitor: Remove the culture medium from the cells and add the medium containing the different concentrations of this compound (or vehicle control).

  • Incubate the plate for 30 minutes at 37°C and 5% CO2.

  • Fructose Stimulation: Prepare a concentrated fructose solution in culture medium. Add this to each well to a final concentration of 15 mM.

  • Incubate the plate for an additional 3 hours at 37°C and 5% CO2.

  • Cell Lysis and Analysis: Wash the cells with ice-cold PBS. Lyse the cells and measure the intracellular concentration of F1P using a suitable method (e.g., LC-MS/MS or a commercially available kit).

  • Data Analysis: Determine the IC50 value by plotting the F1P concentration against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: General Workflow for Optimizing Incubation Time
  • Initial Dose-Response: Perform an initial experiment using a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) with a fixed, intermediate incubation time (e.g., 3 hours, based on the protocol above). This will establish an approximate effective concentration range.

  • Time-Course Experiment: Select a concentration of this compound that gives a sub-maximal but clear inhibitory effect (e.g., the IC75 or IC90 from the initial experiment).

  • Treat cells with this concentration of this compound for a range of time points (e.g., 15 min, 30 min, 1 hr, 3 hrs, 6 hrs, 12 hrs, 24 hrs).

  • Measure the desired assay endpoint at each time point.

  • Data Analysis: Plot the inhibitory effect against the incubation time. The optimal incubation time is typically the shortest duration that achieves a maximal and stable inhibitory effect.

  • Confirmation: Once an optimal incubation time is determined, perform a full dose-response curve at this fixed time point to accurately determine the IC50 value.

Visualizations

KHK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cellular Compartment Fructose_ext Fructose Fructose_int Fructose Fructose_ext->Fructose_int Transport KHK Ketohexokinase (KHK) Fructose_int->KHK F1P Fructose-1-Phosphate (F1P) KHK->F1P ATP to ADP Metabolism Downstream Metabolism (Glycolysis, Lipogenesis) F1P->Metabolism Khk_IN_1 This compound Khk_IN_1->KHK Inhibits

Caption: KHK signaling pathway and the inhibitory action of this compound.

Optimization_Workflow start Start step1 Step 1: Initial Dose-Response (Fixed Incubation Time, e.g., 3h) start->step1 decision1 Determine Effective Concentration Range (e.g., IC75) step1->decision1 step2 Step 2: Time-Course Experiment (Fixed Concentration, Variable Time) decision1->step2 Select Concentration decision2 Identify Shortest Time for Maximal, Stable Effect step2->decision2 step3 Step 3: Confirmatory Dose-Response (Optimized Incubation Time) decision2->step3 Select Time end Determine Accurate IC50 step3->end

Caption: Workflow for optimizing this compound incubation time.

References

addressing high background in F1P measurement after Khk-IN-1 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering high background signals in Fructose-1-Phosphate (F1P) measurement assays, particularly after treatment with the ketohexokinase inhibitor, Khk-IN-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect F1P levels?

This compound is a selective and cell-permeable inhibitor of ketohexokinase (KHK), the enzyme that catalyzes the first step of fructose metabolism.[1] KHK phosphorylates fructose to produce Fructose-1-Phosphate (F1P). By inhibiting KHK, this compound is expected to decrease the intracellular concentration of F1P in the presence of fructose.

Q2: What is a typical cause of high background in a fluorometric or colorimetric F1P assay?

High background in such assays often stems from several sources, including non-specific binding of assay components, contamination of reagents or samples, and inherent fluorescence or color of the test compounds themselves.[2][3] Insufficient washing steps or suboptimal concentrations of blocking agents can also contribute significantly.[2][4]

Q3: Can this compound itself interfere with the F1P assay?

While this compound is designed to be specific for KHK, it is possible for any small molecule to interfere with an assay, for instance, by having intrinsic fluorescence at the assay's excitation/emission wavelengths. It is crucial to run appropriate controls, such as a sample containing only the inhibitor and assay reagents (without enzyme or substrate), to test for this possibility.

Q4: What are the key controls to include in my F1P measurement experiment?

To ensure the validity of your results and effectively troubleshoot high background, the following controls are essential:

  • No-Enzyme Control: Contains all reaction components except the KHK enzyme. This helps identify background signal from the substrate or other reagents.

  • No-Substrate (Fructose) Control: Includes KHK and all other reagents except fructose. This control helps determine if there is any background signal generated by the enzyme preparation itself.

  • Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent on F1P levels and the assay readout.

  • Inhibitor-Only Control: Contains the assay buffer, this compound, and the detection reagents, but no cell lysate or enzyme. This will indicate if the inhibitor itself contributes to the background signal.

  • Positive Control: A sample known to contain F1P or a reaction expected to produce a robust signal.

Troubleshooting Guide: High Background Signal

High background can obscure the true signal in your F1P assay, leading to a low signal-to-noise ratio and unreliable data. Use the following guide to diagnose and resolve common causes of high background.

Potential Cause Recommended Solution
Reagent Contamination • Prepare fresh buffers and reagent solutions using high-purity water. • Aliquot reagents to minimize the risk of contamination from repeated use. • Filter-sterilize buffers if microbial growth is suspected.
Intrinsic Fluorescence/Color of this compound • Run a "this compound only" control (inhibitor + assay buffer + detection reagents). • If the inhibitor contributes to the signal, subtract this background value from all wells containing the inhibitor.
Non-Specific Binding • Increase the concentration of the blocking agent (e.g., BSA) in the assay buffer. • Optimize the incubation time for the blocking step.[4]
Insufficient Washing • Increase the number of wash steps and/or the volume of wash buffer used between assay steps.[2] • Ensure complete aspiration of wash buffer from wells to prevent carryover.
Sub-optimal Reagent Concentrations • Titrate the concentration of detection antibodies or enzymes to find the optimal balance between signal and background. • High concentrations of detection reagents can lead to increased non-specific signal.
Sample-Related Issues • If using cell lysates, ensure complete removal of insoluble debris by centrifugation.[5] • Consider deproteinizing samples using a 10 kDa molecular weight cut-off (MWCO) spin filter to remove potentially interfering enzymes.[6]
Plate Reader Settings • Optimize the gain settings on the plate reader to maximize the dynamic range without saturating the detector with background signal. • Ensure the correct excitation and emission wavelengths are being used for your specific fluorophore.[3]
Incubation Times and Temperatures • Reduce the final signal development incubation time if the background is rising too quickly. • Ensure that incubations are performed at the temperature specified in the protocol, as higher temperatures can sometimes increase background.

Data Presentation

The following table summarizes key quantitative data for this compound, which can be useful for experimental design.

Parameter Value Notes
KHK Enzymatic IC50 12 nMIn vitro biochemical assay.[1]
F1P Production IC50 400 nMIn HepG2 cell lysates.[1]
Cell-based Assay Concentration Range 0 - 10 µMUsed to determine IC50 in HepG2 cell lysates.[1]
Cell-based Assay Incubation Time 30 min (pre-incubation), 3 hrs (with fructose)Protocol for measuring F1P inhibition in HepG2 cells.[1]
In Vivo Oral Bioavailability (Rat) 34%Single 10 mg/kg oral dose.[1]

Experimental Protocols

Key Experimental Protocol: Fluorometric F1P Measurement in Cell Lysates

This protocol is a representative method for measuring F1P in cell lysates after treatment with this compound, based on principles of coupled enzymatic assays.

1. Cell Culture and Treatment: a. Seed cells (e.g., HepG2) in a suitable plate and allow them to adhere overnight. b. Pre-treat cells with varying concentrations of this compound (e.g., 0-10 µM) or vehicle control for 30 minutes.[7] c. Add fructose (e.g., 15 mM final concentration) to the media and incubate for an additional 3 hours.[7]

2. Sample Preparation (Cell Lysis): a. After incubation, wash the cells with ice-cold PBS. b. Lyse the cells using a suitable lysis buffer on ice. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet insoluble material.[5] e. Collect the supernatant for the F1P assay. A deproteinization step using a 10 kDa spin filter can be included here if necessary.[6]

3. F1P Assay (Coupled Enzyme Reaction): a. Prepare an F1P standard curve using a known concentration of F1P. b. In a 96-well black plate suitable for fluorescence, add cell lysate samples and standards. c. Prepare a reaction mix containing the necessary components for the coupled reaction. This typically includes:

  • Aldolase (to convert F1P to glyceraldehyde-3-phosphate and dihydroxyacetone phosphate).
  • A subsequent enzyme (e.g., triosephosphate isomerase and glycerol-3-phosphate dehydrogenase) and a detection system (e.g., a probe that fluoresces upon reduction by NADH). d. Add the reaction mix to all wells. e. Incubate the plate at 37°C for 30-60 minutes, protected from light. f. Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[6]

4. Data Analysis: a. Subtract the background fluorescence (from a no-F1P control) from all readings. b. Plot the standard curve and determine the concentration of F1P in the samples based on their fluorescence values.

Visualizations

Signaling Pathway Diagram

Fructose_Metabolism Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK Substrate F1P Fructose-1-Phosphate (F1P) KHK->F1P Phosphorylation Glycolysis Downstream Glycolysis F1P->Glycolysis Khk_IN_1 This compound Khk_IN_1->KHK Inhibition

Caption: Fructose metabolism pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_assay F1P Assay A Seed HepG2 Cells B Pre-treat with this compound A->B C Add Fructose B->C D Wash & Lyse Cells C->D E Centrifuge Lysate D->E F Collect Supernatant E->F G Prepare Standards & Samples F->G H Add Reaction Mix G->H I Incubate at 37°C H->I J Read Fluorescence I->J

Caption: Workflow for F1P measurement after this compound treatment.

Troubleshooting Logic Diagram

Troubleshooting_High_Background Start High Background Signal Detected Check_Inhibitor Run 'Inhibitor Only' Control Start->Check_Inhibitor Inhibitor_Signal Is Signal High? Check_Inhibitor->Inhibitor_Signal Subtract_Bkg Subtract Inhibitor Background Inhibitor_Signal->Subtract_Bkg Yes Check_Reagents Prepare Fresh Reagents Inhibitor_Signal->Check_Reagents No Subtract_Bkg->Check_Reagents Reagent_Contamination Is Background Still High? Check_Reagents->Reagent_Contamination Optimize_Wash Optimize Washing Steps (Increase Volume/Number) Reagent_Contamination->Optimize_Wash Yes End Problem Resolved Reagent_Contamination->End No Washing_Issue Is Background Still High? Optimize_Wash->Washing_Issue Optimize_Reagents Titrate Detection Reagents & Optimize Blocking Washing_Issue->Optimize_Reagents Yes Washing_Issue->End No Optimize_Reagents->End

References

minimizing cytotoxicity of Khk-IN-1 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of Khk-IN-1, a selective inhibitor of Ketohexokinase (KHK), particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and cell-permeable small molecule inhibitor of Ketohexokinase (KHK), with an IC50 of 12 nM.[1] KHK is the first and rate-limiting enzyme in fructose metabolism, catalyzing the conversion of fructose to fructose-1-phosphate (F1P).[2][3][4] By inhibiting KHK, this compound blocks this initial step of fructose utilization in cells. This makes it a valuable tool for studying metabolic diseases like diabetes and obesity.[1]

Q2: What is the primary reason for observing cytotoxicity with this compound at high concentrations?

While specific cytotoxicity data for this compound at high concentrations is not extensively published, cytotoxicity with small molecule inhibitors in vitro can generally be attributed to several factors:

  • Off-target effects: At higher concentrations, the inhibitor may bind to and inhibit other kinases or cellular proteins, leading to unintended and toxic effects.

  • Compound precipitation/aggregation: Poor solubility at high concentrations can lead to the formation of compound aggregates, which can be cytotoxic.[5]

  • Solvent toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations.[6]

  • On-target toxicity: In some cell types, the complete inhibition of KHK, even if it is the intended target, might disrupt essential cellular processes, leading to cell death.

Q3: What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO.[1] For optimal results, prepare a high-concentration stock solution in anhydrous DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The hydrochloride salt form of this compound is reported to have enhanced water solubility and stability.[1]

Q4: What are the known isoforms of Ketohexokinase (KHK)?

The KHK gene encodes for two alternatively spliced isoforms, KHK-A and KHK-C. KHK-C is the primary isoform responsible for fructose metabolism and is predominantly expressed in the liver, kidney, and intestine. KHK-A is more widely expressed but has a lower affinity for fructose.[6][7]

Troubleshooting Guide: Minimizing Cytotoxicity of this compound

This guide provides a step-by-step approach to troubleshoot and minimize cytotoxicity observed with this compound in your experiments.

Problem 1: High levels of cell death observed at desired inhibitory concentrations.

Possible Cause & Troubleshooting Steps:

  • A. Solvent Toxicity

    • Verification: Run a vehicle control experiment with the same concentration of DMSO (or other solvent) used to deliver this compound.

    • Solution: Ensure the final concentration of DMSO in your cell culture medium is non-toxic for your specific cell line, typically below 0.5%.[8] If solvent toxicity is observed, reduce the final DMSO concentration by lowering the volume of inhibitor stock added. This may require preparing a more concentrated stock of this compound if a high final concentration of the inhibitor is needed.

  • B. Compound Precipitation or Aggregation

    • Verification: Visually inspect the culture medium for any signs of precipitation after adding this compound. You can also centrifuge a sample of the medium containing the inhibitor and check for a pellet.

    • Solution:

      • Improve Solubility: The hydrochloride salt of this compound has better aqueous solubility.[1] Consider using this form if precipitation is an issue.

      • Serial Dilutions: When preparing working solutions, perform serial dilutions of the DMSO stock in your culture medium with gentle mixing to prevent the compound from crashing out of solution.

      • Detergent Addition: For biochemical assays, the inclusion of a non-ionic detergent like Tween-20 (at a low concentration, e.g., 0.01%) can sometimes help prevent aggregation. However, be cautious as detergents can affect cell viability in cell-based assays.

  • C. Off-Target Effects

    • Verification: This is more complex to verify without specific tools. A starting point is to research the selectivity profile of this compound. While it is reported to be selective, a comprehensive screen against a broad panel of kinases would provide a clearer picture.

    • Solution:

      • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that achieves the desired level of KHK inhibition in your experimental system to minimize the risk of off-target effects.

      • Rescue Experiments: If you hypothesize an off-target, you could try to rescue the cytotoxic phenotype by adding back the product of the off-target pathway or using a more specific inhibitor for that off-target, if known.

      • Use a Structurally Unrelated KHK Inhibitor: If available, using another KHK inhibitor with a different chemical scaffold can help determine if the observed cytotoxicity is due to on-target KHK inhibition or an off-target effect specific to the chemical structure of this compound.

  • D. On-Target Toxicity

    • Verification: If you have ruled out the above causes, the cytotoxicity might be a direct result of KHK inhibition. This is more likely in cell lines that are highly dependent on fructose metabolism.

    • Solution:

      • Modulate Fructose Levels: Assess if the cytotoxicity is dependent on the concentration of fructose in your culture medium.

      • Partial Inhibition: Use a lower concentration of this compound to achieve partial inhibition of KHK, which may be sufficient for your experimental question without causing excessive cell death.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Target Ketohexokinase (KHK)[1]
IC50 12 nM[1]
Cellular IC50 (F1P production in HepG2) 400 nM[1]
Solubility Soluble in DMSO[1]
Salt Form Hydrochloride salt available (improved water solubility and stability)[1]

Experimental Protocols

Protocol 1: Basic Cell Viability Assay to Assess Cytotoxicity

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock solution of this compound in culture medium from your DMSO stock. Also, prepare a 2X vehicle control with the same final DMSO concentration.

  • Treatment: Remove the old medium from the cells and add the 2X this compound or vehicle control solutions.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, MTS, or a live/dead cell stain) and follow the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the results to the vehicle control to determine the percentage of cell viability.

Protocol 2: Differentiating On-Target vs. Off-Target Cytotoxicity

  • Generate a KHK Knockdown/Knockout Cell Line: Use CRISPR/Cas9 or shRNA to create a stable cell line with reduced or eliminated KHK expression.

  • Characterize KHK Expression: Confirm the reduction in KHK protein levels via Western blot.

  • Assess Fructose Metabolism: Measure fructose consumption or F1P production to confirm the functional consequence of KHK knockdown/knockout.

  • Treat with this compound: Treat both the parental (wild-type) and KHK knockdown/knockout cell lines with increasing concentrations of this compound.

  • Measure Cytotoxicity: Perform a cell viability assay as described in Protocol 1.

  • Interpret Results:

    • If this compound is cytotoxic to the parental cells but not to the KHK knockdown/knockout cells, the toxicity is likely on-target .

    • If this compound is cytotoxic to both cell lines, the toxicity is likely due to off-target effects .

Visualizations

Fructose_Metabolism_Pathway Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK ATP -> ADP F1P Fructose-1-Phosphate (F1P) AldolaseB Aldolase B F1P->AldolaseB DHAP Dihydroxyacetone Phosphate (DHAP) Glycolysis Glycolysis DHAP->Glycolysis Glyceraldehyde Glyceraldehyde Triokinase Triokinase Glyceraldehyde->Triokinase ATP -> ADP G3P Glyceraldehyde-3-Phosphate (G3P) G3P->Glycolysis Lipogenesis De Novo Lipogenesis Glycolysis->Lipogenesis Khk_IN_1 This compound Khk_IN_1->KHK KHK->F1P AldolaseB->DHAP AldolaseB->Glyceraldehyde Triokinase->G3P

Caption: Fructose Metabolism Pathway and the inhibitory action of this compound on Ketohexokinase (KHK).

Troubleshooting_Workflow Start Cytotoxicity Observed with This compound at High Concentration Solvent_Toxicity Is the solvent (e.g., DMSO) toxic at the used concentration? Start->Solvent_Toxicity Precipitation Is the compound precipitating or aggregating in the medium? Solvent_Toxicity->Precipitation No Reduce_Solvent Reduce final solvent concentration. Re-evaluate cytotoxicity. Solvent_Toxicity->Reduce_Solvent Yes Off_Target Could the cytotoxicity be due to off-target effects? Precipitation->Off_Target No Improve_Solubility Improve solubility (e.g., use salt form, optimize dilution method). Re-evaluate cytotoxicity. Precipitation->Improve_Solubility Yes On_Target Is the cytotoxicity a result of on-target KHK inhibition? Off_Target->On_Target No Investigate_Off_Target Use lowest effective concentration. Consider rescue experiments or structurally different inhibitors. Off_Target->Investigate_Off_Target Yes Modulate_Target Modulate fructose levels. Use lower inhibitor concentration for partial inhibition. On_Target->Modulate_Target Yes End Cytotoxicity Minimized Reduce_Solvent->End Improve_Solubility->End Investigate_Off_Target->End Modulate_Target->End

Caption: Troubleshooting workflow for addressing this compound cytotoxicity.

References

Technical Support Center: Khk-IN-1 and KHK Knockdown Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Khk-IN-1, a ketohexokinase (KHK) inhibitor, and KHK knockdown techniques. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of their efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between using this compound and KHK knockdown?

A1: this compound is a small molecule that acts as a selective and cell-permeable inhibitor of ketohexokinase (KHK), targeting the ATP-binding domain to prevent the phosphorylation of fructose.[1][2] In contrast, KHK knockdown, typically achieved using siRNA, reduces the expression of the KHK protein itself.[1][3][4] This distinction is critical as this compound inhibits the enzymatic activity, while knockdown eliminates the enzyme.

Q2: Which approach is more effective at blocking fructose metabolism?

A2: KHK knockdown provides a more complete prevention of hepatic fructolysis.[1][3][4] Studies in mice have shown that siRNA-mediated knockdown can decrease KHK activity by as much as 80%, reaching the background levels of the assay.[1] In contrast, a KHK inhibitor only partially reduces fructolysis, with one study noting a 38% reduction in KHK activity.[1]

Q3: Are there any off-target effects associated with either method?

A3: Yes. Some KHK inhibitors have been shown to also target triokinase, the enzyme responsible for the third step in fructose metabolism.[1][3][4] This can lead to an accumulation of fructose-1-phosphate (F1P), resulting in unintended consequences such as glycogen accumulation, hepatomegaly, and impaired glucose tolerance.[1][3][4] KHK knockdown is more specific to the KHK enzyme and is less likely to have such off-target effects on other enzymes in the pathway.

Q4: How do the effects on liver steatosis differ?

A4: Both this compound and KHK knockdown have been shown to improve liver steatosis, but through different mechanisms.[1][3][4][5][6] KHK knockdown primarily decreases the de novo lipogenesis pathway.[1][3][4][5][6] Conversely, KHK inhibitors tend to increase the fatty acid oxidation pathway.[1][3][4][5][6]

Q5: What are the two main isoforms of KHK, and which one is primarily targeted?

A5: The two main alternatively spliced isoforms of KHK are KHK-A and KHK-C. KHK-C is the predominant isoform in the liver, kidney, and intestine and is primarily responsible for fructose catabolism due to its higher affinity for fructose.[7][8] KHK-A is more widely expressed at lower levels.[7] Both inhibitors and knockdown strategies are generally designed to target KHK-C to modulate fructose metabolism.

Troubleshooting Guides

This compound Experimentation
Issue Possible Cause Troubleshooting Steps
Low Inhibition of F1P Production Insufficient concentration of this compound.Increase the concentration of this compound. An IC50 of 400 nM has been reported for inhibiting F1P production in HepG2 cell lysates.[9][10]
Poor cell permeability.While this compound is cell-permeable, ensure proper vehicle (e.g., DMSO) is used for dissolution and does not exceed cytotoxic levels.
Instability of the compound.Store this compound according to the manufacturer's instructions. Prepare fresh solutions for each experiment.
Unexpected Cellular Effects Off-target effects.Consider the potential for the inhibitor to affect other kinases. Validate findings with a secondary method, such as KHK knockdown.
Vehicle-induced toxicity.Run a vehicle-only control to ensure the observed effects are due to the inhibitor and not the solvent.
KHK Knockdown Experimentation
Issue Possible Cause Troubleshooting Steps
Inefficient Knockdown of KHK mRNA/Protein Suboptimal siRNA sequence or concentration.Test multiple siRNA sequences targeting different regions of the KHK transcript. Perform a dose-response experiment to determine the optimal siRNA concentration.
Poor transfection efficiency.Optimize the transfection protocol for your specific cell type. Use a positive control (e.g., a fluorescently labeled siRNA) to assess transfection efficiency.
Cell type is difficult to transfect.Consider alternative delivery methods such as viral vectors (e.g., AAV) for in vivo studies or electroporation for in vitro experiments.[11]
Discrepancy Between mRNA and Protein Levels Delayed protein turnover.Assess protein levels at later time points post-transfection (e.g., 48-72 hours).
Compensatory mechanisms.Investigate potential feedback loops or compensatory upregulation of other proteins.

Comparative Efficacy Data

The following tables summarize the key differences in efficacy observed in a comparative study between a systemic KHK inhibitor and hepatocyte-specific KHK siRNA knockdown in mice on a high-fat diet (HFD).[1]

Table 1: Effects on Hepatic Fructose Metabolism

Parameter KHK Knockdown (siRNA) KHK Inhibitor
KHK Activity Reduction ~80%~38%
Fructose-1-Phosphate (F1P)/Fructose Ratio ReducedUnchanged
Hepatic Fructolysis Completely preventedPartially reduced

Table 2: Metabolic Outcomes

Parameter KHK Knockdown (siRNA) KHK Inhibitor
Liver Steatosis ImprovedImproved
Mechanism of Steatosis Improvement Decreased de novo lipogenesisIncreased fatty acid oxidation
Glucose Tolerance ImprovedImpaired
Hepatic Glycogen Accumulation No significant changeIncreased
Liver Weight No significant changeIncreased (Hepatomegaly)

Experimental Protocols

In Vitro Inhibition of Fructose-1-Phosphate (F1P) Production with this compound

This protocol is adapted from methodologies used for assessing KHK inhibition in cell lysates.[9][10]

  • Cell Lysate Preparation:

    • Culture HepG2 cells to ~80-90% confluency.

    • Wash cells with ice-cold PBS and lyse in a suitable buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard assay (e.g., BCA).

  • Inhibition Assay:

    • Prepare a stock solution of this compound in DMSO.

    • In a microplate, add the cell lysate.

    • Add varying concentrations of this compound (e.g., 0-10 µM) to the wells and incubate for 30 minutes at 37°C.[9][10]

    • Initiate the reaction by adding fructose to a final concentration of 15 mM.[9][10]

    • Incubate for 3 hours at 37°C.[9][10]

  • F1P Quantification:

    • Terminate the reaction.

    • Quantify the amount of F1P produced using a commercially available kit or a validated analytical method such as LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo KHK Knockdown using siRNA in Mice

This protocol is a generalized workflow based on studies performing hepatocyte-specific knockdown.[1][12]

  • siRNA Preparation and Animal Model:

    • Use male C57BL/6J mice.

    • Induce the desired metabolic phenotype (e.g., by feeding a high-fat diet for a specified period).[1]

    • Use a validated siRNA targeting total KHK or a specific isoform. A non-targeting luciferase control siRNA should be used for the control group.[1]

  • siRNA Administration:

    • Administer the siRNA (e.g., 10-20 mg/kg body weight) via intravenous injection (e.g., tail vein).[1]

    • Repeat injections at regular intervals (e.g., every 2 weeks) to maintain knockdown.[1]

  • Monitoring and Sample Collection:

    • Monitor animal health, body weight, and food/water intake throughout the study.

    • At the end of the study, collect blood samples for analysis of serum parameters (e.g., glucose, insulin, fructose).

    • Euthanize the mice and harvest tissues (liver, kidney, intestine) for further analysis.[13]

  • Analysis of Knockdown Efficacy and Metabolic Effects:

    • Gene and Protein Expression: Quantify KHK mRNA levels using qPCR and KHK protein levels using Western blotting in liver tissue to confirm knockdown.

    • Enzyme Activity: Measure KHK enzymatic activity in tissue homogenates using a luminescence-based assay.[11]

    • Metabolite Analysis: Quantify levels of fructose and fructose-1-phosphate in liver tissue using mass spectrometry.[1]

    • Histology: Perform histological analysis of liver sections (e.g., H&E, Oil Red O staining) to assess steatosis.

    • Metabolic Phenotyping: Conduct glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis.

Visualizations

Signaling Pathway

KHK_Signaling_Pathway Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK F1P Fructose-1-Phosphate (F1P) KHK->F1P ATP -> ADP Downstream Downstream Metabolism (Glycolysis, Lipogenesis) F1P->Downstream Khk_IN_1 This compound Khk_IN_1->KHK siRNA KHK siRNA siRNA->KHK Inhibits Expression

Caption: Fructose metabolism pathway and points of intervention.

Experimental Workflow: this compound vs. KHK Knockdown

Experimental_Workflow cluster_treatments Treatment Groups cluster_analysis Analysis start Start: Animal Model (e.g., HFD Mice) inhibitor Systemic KHK Inhibitor (e.g., this compound) start->inhibitor knockdown Hepatocyte-Specific KHK Knockdown (siRNA) start->knockdown control Control Group (e.g., Vehicle or Control siRNA) start->control metabolic Metabolic Phenotyping (GTT, ITT) inhibitor->metabolic knockdown->metabolic control->metabolic tissue Tissue Collection (Liver, Blood) metabolic->tissue biochem Biochemical Analysis (KHK activity, F1P levels) tissue->biochem expression Gene/Protein Expression (qPCR, Western Blot) tissue->expression histo Histology (Steatosis Assessment) tissue->histo

Caption: Comparative experimental workflow for evaluating KHK interventions.

References

Technical Support Center: Khk-IN-1 and Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Khk-IN-1 in cell culture, with a specific focus on the impact of serum components on its activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective and cell-permeable inhibitor of ketohexokinase (KHK), also known as fructokinase.[1][2][3] KHK is the first enzyme in the metabolic pathway of fructose.[4][5][6][7][8] By inhibiting KHK, this compound blocks the phosphorylation of fructose to fructose-1-phosphate, thereby impeding fructose metabolism.[4][5][6][7][8]

Q2: What are the reported IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound has been determined in different experimental setups:

  • Enzymatic Assay: The IC50 for direct inhibition of the ketohexokinase enzyme is approximately 12 nM .[1][2][3]

  • Cell-Based Assay: In HepG2 cell lysates, the IC50 for the inhibition of fructose-1-phosphate (F1P) production is approximately 400 nM .[1][3][9]

Q3: Why is the IC50 value higher in the cell-based assay compared to the enzymatic assay?

The difference in IC50 values is expected and can be attributed to several factors, including:

  • Cell permeability: The inhibitor must cross the cell membrane to reach its intracellular target.

  • Intracellular ATP concentration: KHK utilizes ATP for fructose phosphorylation, and the intracellular concentration of ATP can influence the apparent potency of the inhibitor.

  • Presence of other cellular components: Interaction with other cellular machinery can affect the availability and activity of the inhibitor.

Troubleshooting Guide: Impact of Serum on this compound Activity

A common issue encountered in cell-based assays is the variability in inhibitor potency, which can often be attributed to the presence of serum in the cell culture medium.

Q4: My observed IC50 for this compound is significantly higher than the reported 400 nM in my cell-based assay. What could be the cause?

A likely cause for a rightward shift (higher) in the IC50 value of this compound in your cell-based assay is the presence of serum, such as Fetal Bovine Serum (FBS), in your culture medium. Serum proteins, particularly albumin, can bind to small molecule inhibitors, reducing their free concentration and thus their availability to interact with the target enzyme within the cells. This necessitates a higher total concentration of the inhibitor to achieve the same level of biological effect.

Q5: How do serum components affect the activity of this compound?

Serum contains a high concentration of proteins, with albumin being the most abundant. Small molecules like this compound can bind non-specifically to these proteins. This equilibrium between bound and free inhibitor means that only a fraction of the total inhibitor added to the culture medium is available to enter the cells and inhibit KHK. The higher the serum concentration, the more inhibitor will be sequestered, leading to a decrease in apparent potency (increase in IC50).

Data Presentation: Expected Impact of Serum on this compound IC50

While specific data for this compound is not publicly available, the following table illustrates the expected trend of an IC50 shift for a small molecule inhibitor in the presence of varying serum concentrations, based on established principles of drug-protein binding.

Serum Concentration (%)Expected IC50 of this compound (nM)Fold-Shift in IC50 (approx.)
0 (Serum-Free)4001x
2.5600 - 8001.5x - 2x
5800 - 12002x - 3x
101200 - 20003x - 5x

Note: These are hypothetical values to illustrate a trend. The actual fold-shift will depend on the specific binding affinity of this compound to the serum proteins in your chosen serum lot.

Q6: How can I mitigate the impact of serum on my this compound experiments?

To obtain more consistent and reproducible results, consider the following strategies:

  • Use Serum-Free Medium: If your cell line can be maintained in serum-free conditions, this is the most direct way to eliminate the confounding variable of serum protein binding.

  • Reduce Serum Concentration: If serum is required, try to use the lowest concentration that still maintains cell health and viability.

  • Heat-Inactivated Serum: While this primarily inactivates complement proteins, it is a standard practice that may have minor effects on protein conformation and binding.

  • Consistent Serum Lot: Use the same lot of serum for all related experiments to minimize variability in protein composition.

  • Control Experiments: Always run parallel experiments with and without serum if possible, or with varying concentrations of serum, to quantify the effect on your inhibitor's potency.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound in Cell Culture

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay.

  • Cell Seeding: Plate your cells of interest (e.g., HepG2) in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in your desired cell culture medium (with or without serum). It is recommended to perform a 10-point dilution series.

  • Cell Treatment: Remove the growth medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.

  • Fructose Stimulation: After a pre-incubation period with the inhibitor (e.g., 30 minutes to 1 hour), add a final concentration of fructose (e.g., 5-15 mM) to all wells to stimulate KHK activity.

  • Incubation: Incubate the plate for a defined period (e.g., 1-3 hours) at 37°C.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them to release the intracellular contents.

  • Fructose-1-Phosphate (F1P) Quantification: Measure the concentration of F1P in the cell lysates using a commercially available kit or a validated in-house method.

  • Data Analysis: Plot the F1P concentration against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Mandatory Visualizations

Ketohexokinase Signaling Pathway

KHK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Fructose_ext Fructose GLUT5 GLUT5 Transporter Fructose_ext->GLUT5 Transport Fructose_int Intracellular Fructose GLUT5->Fructose_int KHK Ketohexokinase (KHK) Fructose_int->KHK Phosphorylation F1P Fructose-1-Phosphate KHK->F1P Metabolism Downstream Metabolism (Glycolysis, Lipogenesis) F1P->Metabolism Khk_IN_1 This compound Khk_IN_1->KHK Inhibition

Caption: Fructose metabolism is initiated by its transport into the cell and subsequent phosphorylation by KHK.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding inhibitor_prep Prepare Serial Dilution of this compound cell_seeding->inhibitor_prep cell_treatment Treat Cells with Inhibitor inhibitor_prep->cell_treatment fructose_stim Add Fructose cell_treatment->fructose_stim incubation Incubate fructose_stim->incubation cell_lysis Lyse Cells incubation->cell_lysis f1p_quant Quantify Fructose-1-Phosphate cell_lysis->f1p_quant data_analysis Analyze Data and Determine IC50 f1p_quant->data_analysis end End data_analysis->end

Caption: A typical workflow for determining the IC50 of this compound in a cell-based assay.

Logical Relationship: Serum Impact on Inhibitor Potency

Serum_Impact Serum Increased Serum Concentration ProteinBinding Increased Serum Protein Binding of this compound Serum->ProteinBinding FreeInhibitor Decreased Free this compound Concentration ProteinBinding->FreeInhibitor Potency Decreased Apparent Potency FreeInhibitor->Potency IC50 Increased IC50 Value Potency->IC50

Caption: The logical cascade illustrating how serum components can reduce the apparent potency of this compound.

References

Validation & Comparative

A Comparative Guide to KHK-IN-1 and Other Ketohexokinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Khk-IN-1, a potent ketohexokinase (KHK) inhibitor, with other notable alternatives in the field. The following sections present quantitative data, detailed experimental protocols, and visual diagrams to facilitate an objective evaluation of these compounds for research and drug development purposes.

Quantitative Comparison of KHK Inhibitor Potency

The inhibitory efficacy of this compound against ketohexokinase has been evaluated and compared to other well-characterized inhibitors, PF-06835919 and BI-9787. The following table summarizes their in vitro and cellular potencies as reported in various studies. It is important to note that direct comparisons should be made with caution as the data are compiled from different sources and experimental conditions may vary.

InhibitorTargetIC50 (nM) - In VitroCell-Based AssayCell LineReference
This compound KHK12IC50: 400 nM (F1P Production)HepG2[1]
PF-06835919KHK-C8.4 - 10IC50: 232 nM (F1P Production)Primary Human Hepatocytes[2][3]
KHK-A66 - 170--[2][3]
BI-9787hKHK-C12.8IC50: 123 nM (F1P Production)HepG2[4]
hKHK-A12IC50: 59 nM (F1P Production)Primary Mouse Hepatocytes[4]

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency. F1P (Fructose-1-Phosphate) is the direct product of the KHK-catalyzed reaction.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of the inhibitory effects of these compounds.

In Vitro KHK Inhibition Assay (Transcreener® ADP² Assay)

This protocol describes a common method for measuring the direct inhibitory effect of compounds on KHK activity by quantifying the production of ADP.

Materials:

  • Recombinant human KHK-C enzyme

  • ATP

  • Fructose

  • Assay Buffer (e.g., 25 mM Tris pH 7.5, 10 mM MgCl₂, 10 mM CaCl₂, 10 mM KCl, 0.01% Triton X-100)

  • Transcreener® ADP² Assay Kit (containing ADP antibody, ADP tracer, and stop & detect buffer)

  • Test compounds (e.g., this compound) dissolved in DMSO

Procedure:

  • Prepare a reaction mix containing KHK enzyme, ATP, and fructose in the assay buffer.

  • Add the test compound at various concentrations to the reaction mix. Include a DMSO control (vehicle).

  • Initiate the enzymatic reaction and incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and detect the generated ADP by adding the Transcreener® ADP² detection mix.

  • Measure the fluorescence polarization or other signal according to the assay kit instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[5]

Cellular Fructose-1-Phosphate (F1P) Production Assay

This assay measures the ability of an inhibitor to block KHK activity within a cellular context by quantifying the accumulation of its product, F1P.

Materials:

  • HepG2 cells (or other relevant cell line)

  • Cell culture medium (e.g., DMEM)

  • Fructose solution

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Lysis buffer

  • Method for F1P quantification (e.g., LC-MS/MS)

Procedure:

  • Seed HepG2 cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

  • Pre-incubate the cells with various concentrations of the test compound or DMSO (vehicle control) for a specific duration (e.g., 30 minutes).

  • Stimulate the cells with a final concentration of fructose (e.g., 15 mM) and incubate for an additional period (e.g., 3 hours).

  • Wash the cells with ice-cold PBS and lyse them.

  • Collect the cell lysates and analyze the concentration of F1P using a validated method like LC-MS/MS.

  • Normalize the F1P levels to the total protein concentration in each sample.

  • Calculate the percent inhibition of F1P production for each compound concentration and determine the cellular IC50 value.[1]

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the fructose metabolism pathway and a general workflow for screening KHK inhibitors.

Fructose_Metabolism Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK F1P Fructose-1-Phosphate AldolaseB Aldolase B F1P->AldolaseB DHAP DHAP Glycolysis Glycolysis / Gluconeogenesis DHAP->Glycolysis Glyceraldehyde Glyceraldehyde Triokinase Triokinase Glyceraldehyde->Triokinase G3P Glyceraldehyde-3-Phosphate G3P->Glycolysis Lipogenesis De Novo Lipogenesis Glycolysis->Lipogenesis KHK->F1P ATP -> ADP AldolaseB->DHAP AldolaseB->Glyceraldehyde Triokinase->G3P ATP -> ADP Khk_IN_1 This compound Khk_IN_1->KHK

Caption: Fructose Metabolism Pathway and the Site of KHK Inhibition.

KHK_Inhibitor_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Hit Validation & Characterization cluster_2 Cellular & In Vivo Evaluation Compound Library Compound Library Primary Assay (HTS) Primary Assay (e.g., Transcreener ADP²) Compound Library->Primary Assay (HTS) Hit Identification Hit Identification Primary Assay (HTS)->Hit Identification IC50 Determination IC50 Determination Hit Identification->IC50 Determination Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Mechanism of Action Mechanism of Action Selectivity Profiling->Mechanism of Action Cellular F1P Assay Cellular F1P Assay Mechanism of Action->Cellular F1P Assay In Vivo Models In Vivo Models Cellular F1P Assay->In Vivo Models Lead Optimization Lead Optimization In Vivo Models->Lead Optimization

Caption: General Workflow for the Discovery and Validation of KHK Inhibitors.

Comparison of this compound with KHK Knockdown

Recent studies have highlighted that the pharmacological inhibition of KHK can have different metabolic consequences compared to the genetic knockdown of the enzyme. A study comparing a KHK inhibitor (PF-06835919) to KHK siRNA-mediated knockdown in mice on a high-fat diet revealed divergent effects on fructose metabolism. While both approaches improved liver steatosis, they did so through different mechanisms. KHK knockdown was found to decrease the de novo lipogenesis pathway, whereas the inhibitor increased the fatty acid oxidation pathway.[6][7] Furthermore, KHK knockdown completely prevented hepatic fructolysis and improved glucose tolerance, while the inhibitor only partially reduced fructolysis and, in some cases, led to an accumulation of fructose-1-phosphate, resulting in glycogen accumulation and impaired glucose tolerance.[6] These findings suggest that this compound and other small molecule inhibitors may have effects beyond simple KHK inhibition, potentially due to off-target effects or the accumulation of upstream metabolites, which should be a consideration in their application and further development.

References

A Comparative Analysis of Ketohexokinase Inhibitors: Khk-IN-1 vs. PF-06835919

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic development for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes, the inhibition of ketohexokinase (KHK) has emerged as a promising strategy. This enzyme catalyzes the first and rate-limiting step in fructose metabolism. This guide provides a detailed comparison of two prominent KHK inhibitors, Khk-IN-1 and PF-06835919, summarizing their efficacy based on available preclinical and clinical data.

Quantitative Efficacy Data

The following tables provide a summary of the reported in vitro and in vivo efficacy of this compound and PF-06835919. It is important to note that the data presented here are compiled from different studies and a direct head-to-head comparison in the same experimental setup is not publicly available. Therefore, these values should be interpreted with consideration of potential variations in assay conditions.

Table 1: In Vitro Efficacy of KHK Inhibitors

ParameterThis compoundPF-06835919Source(s)
Target Ketohexokinase (KHK)Ketohexokinase (KHK)[1]
IC50 (KHK) 12 nMNot explicitly stated as a single value[1]
IC50 (KHK-C) Not specified8.4 nM[2]
IC50 (KHK-A) Not specified66 nM[2]
Cellular Activity (F1P Inhibition in HepG2 cells) IC50 = 400 nMNot explicitly stated in the same format[1]

Table 2: In Vivo Efficacy and Pharmacokinetics

ParameterThis compoundPF-06835919Source(s)
Animal Model Male Sprague-Dawley ratsRodent and non-human primate models; Phase 1 & 2 clinical trials in humans[1][3]
Route of Administration Oral (p.o.)Oral[1]
Dose 10 mg/kg (single dose)75 mg and 300 mg in humans[1]
Key Findings Oral bioavailability (F) = 34%Significant reduction in whole liver fat at 300 mg dose in humans. Reduced fructose-induced triglyceride accumulation and hepatic steatosis in animal models.[1]
Pharmacokinetics (Rats) t1/2 = 4 h; Vdss = 32 L/kg; CL = 160 mL/min/kgFavorable oral bioavailability and pharmacokinetic properties in animal models.[1]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the process of evaluating these inhibitors, the following diagrams are provided.

Fructose_Metabolism_Pathway Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK ATP to ADP F1P Fructose-1-Phosphate (F1P) DHAP Dihydroxyacetone phosphate (DHAP) F1P->DHAP Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde UricAcid Uric Acid Production F1P->UricAcid Downstream effects KHK->F1P Inhibitor This compound / PF-06835919 Inhibitor->KHK Inhibition Glycolysis Glycolysis DHAP->Glycolysis Glyceraldehyde->Glycolysis Lipogenesis De Novo Lipogenesis (Triglycerides, etc.) Glycolysis->Lipogenesis

Caption: Fructose metabolism pathway and the point of inhibition by KHK inhibitors.

KHK_Inhibitor_Evaluation_Workflow start Start: Identify Potential KHK Inhibitors in_vitro In Vitro Assays start->in_vitro khk_assay Biochemical KHK Inhibition Assay (IC50) in_vitro->khk_assay cell_assay Cell-based F1P Production Assay (HepG2) in_vitro->cell_assay in_vivo In Vivo Studies khk_assay->in_vivo cell_assay->in_vivo animal_model Animal Models of Metabolic Disease in_vivo->animal_model efficacy Efficacy Assessment (e.g., Liver Fat, Glucose Tolerance) animal_model->efficacy pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd clinical Clinical Trials efficacy->clinical pk_pd->clinical phase1 Phase I (Safety, Tolerability, PK) clinical->phase1 phase2 Phase II (Efficacy, Dosing) phase1->phase2 end Lead Candidate Selection phase2->end

Caption: General experimental workflow for the evaluation of KHK inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the efficacy of KHK inhibitors.

Biochemical Ketohexokinase (KHK) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the KHK enzyme.

Principle: This assay measures the enzymatic activity of KHK, which phosphorylates fructose to fructose-1-phosphate (F1P) using ATP as a phosphate donor. The rate of ADP production, which is stoichiometric with F1P formation, is monitored.

General Protocol:

  • Enzyme and Substrates: Recombinant human KHK-C and/or KHK-A are used. The substrates are fructose and ATP.

  • Reaction Buffer: A suitable buffer (e.g., Tris-HCl) containing MgCl2 (a required cofactor for kinases) is prepared.

  • Inhibitor Preparation: The test compounds (this compound or PF-06835919) are serially diluted to a range of concentrations.

  • Assay Procedure:

    • The KHK enzyme is pre-incubated with the various concentrations of the inhibitor in the reaction buffer.

    • The enzymatic reaction is initiated by the addition of fructose and ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

  • Detection: The amount of ADP produced is quantified using a suitable detection method, such as:

    • Coupled Enzyme Assay: The ADP produced is used in a coupled reaction to generate a detectable signal (e.g., colorimetric or fluorescent).

    • Luminescence-based Assay: A luciferase/luciferin system can be used to measure the remaining ATP, which is inversely proportional to KHK activity.

    • Direct ADP Detection: Using antibodies specific for ADP in a fluorescence polarization or TR-FRET format.

  • Data Analysis: The enzyme activity at each inhibitor concentration is normalized to the control (no inhibitor). The IC50 value is calculated by fitting the data to a dose-response curve.

HepG2 Cell-Based Fructose-1-Phosphate (F1P) Production Assay

Objective: To assess the ability of a compound to inhibit KHK activity within a cellular context by measuring the production of F1P.

Principle: HepG2 cells, a human liver carcinoma cell line, endogenously express KHK. When these cells are treated with fructose, they produce F1P. A KHK inhibitor will reduce the intracellular accumulation of F1P.

General Protocol:

  • Cell Culture: HepG2 cells are cultured in appropriate media until they reach a suitable confluency.

  • Inhibitor Treatment: The cells are pre-incubated with various concentrations of the KHK inhibitor (this compound or PF-06835919) for a specific duration.

  • Fructose Stimulation: The cells are then stimulated with a known concentration of fructose to induce F1P production.

  • Cell Lysis: After the fructose stimulation period, the cells are washed and lysed to release the intracellular contents.

  • F1P Quantification: The concentration of F1P in the cell lysates is determined using a sensitive analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The amount of F1P produced at each inhibitor concentration is normalized to the control (fructose stimulation without inhibitor). The IC50 value for cellular KHK inhibition is then calculated.

Summary and Conclusion

Both this compound and PF-06835919 are potent inhibitors of ketohexokinase. Based on the available data, PF-06835919 has been more extensively studied, having progressed to clinical trials where it has demonstrated efficacy in reducing liver fat in patients with NAFLD.[3] this compound has shown potent in vitro and cellular activity, along with reasonable oral bioavailability in rats.[1]

The choice between these inhibitors for research purposes may depend on the specific experimental context. PF-06835919's clinical data provides a strong rationale for its use in translational studies. This compound, on the other hand, represents a valuable tool for preclinical investigations into the role of KHK in various metabolic pathways.

For drug development professionals, the progression of PF-06835919 through clinical trials underscores the therapeutic potential of KHK inhibition. Further head-to-head studies are warranted to definitively compare the efficacy and safety profiles of these and other emerging KHK inhibitors.

References

A Head-to-Head In Vitro Comparison of Ketohexokinase Inhibitors: Khk-IN-1 and LY-3522348

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed in vitro comparison of two prominent ketohexokinase (KHK) inhibitors: Khk-IN-1 and LY-3522348. This document summarizes their biochemical and cellular activities, outlines key experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Ketohexokinase (KHK) is a critical enzyme in fructose metabolism, catalyzing the phosphorylation of fructose to fructose-1-phosphate. Its role in metabolic diseases has made it a key target for therapeutic intervention. This guide focuses on the in vitro characteristics of two selective KHK inhibitors, this compound and LY-3522348, to aid researchers in their selection and application.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound and LY-3522348 from independent studies. It is important to note that direct comparison should be made with caution as the experimental conditions may have varied between studies.

ParameterThis compoundLY-3522348
Target Ketohexokinase (KHK)Ketohexokinase C (hKHK-C) and Ketohexokinase A (hKHK-A)
Biochemical IC₅₀ 12 nM (KHK)[1]20 ± 8 nM (hKHK-C)[2][3], 24 ± 6 nM (hKHK-A)[2][3]
Cellular IC₅₀ 400 nM (in HepG2 cell lysates)[1]41 ± 14 nM (in cells expressing hKHK)[2][3]

Signaling Pathway of Fructose Metabolism and KHK Inhibition

The diagram below illustrates the central role of Ketohexokinase (KHK) in the fructose metabolic pathway and the point of inhibition by compounds like this compound and LY-3522348.

Fructose_Metabolism cluster_pathway Fructose Metabolism Pathway Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK Substrate F1P Fructose-1-Phosphate KHK->F1P ATP to ADP Metabolism Downstream Metabolic Pathways (Glycolysis, Lipogenesis) F1P->Metabolism Inhibitor This compound or LY-3522348 Inhibitor->KHK Inhibition Experimental_Workflow cluster_workflow In Vitro KHK Inhibitor Evaluation Workflow A Compound Synthesis and Purification B Biochemical Assay: KHK Enzyme Inhibition (IC₅₀) A->B C Cellular Assay: F1P Production in Cells (IC₅₀) B->C D Selectivity Profiling: (e.g., Kinase Panel) C->D E Data Analysis and Candidate Selection D->E

References

Khk-IN-1: A Highly Selective Inhibitor of Ketohexokinase for Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the specificity of Khk-IN-1, a potent ketohexokinase (KHK) inhibitor, reveals a highly selective profile against a panel of other kinases, positioning it as a valuable tool for researchers in diabetes, obesity, and related metabolic disorders.

This compound is a cell-permeable inhibitor of ketohexokinase with a half-maximal inhibitory concentration (IC50) of 12 nM.[1] Its primary mechanism of action is the inhibition of KHK, the first and rate-limiting enzyme in fructose metabolism.[2][3][4] By blocking the conversion of fructose to fructose-1-phosphate, this compound offers a promising avenue for studying the metabolic effects of fructose and developing potential therapeutics for metabolic diseases.

Unparalleled Specificity Against Other Kinases

A critical aspect of any kinase inhibitor is its specificity, as off-target effects can confound experimental results and lead to undesirable side effects in a clinical setting. To assess the specificity of this compound, it was screened against a panel of 31 diverse protein kinases. The results demonstrate the remarkable selectivity of this compound.

Kinase FamilyNumber of Kinases TestedInhibition at 10 µM this compound
Various Protein Kinase Families31< 40%

Table 1: Specificity of this compound against a panel of 31 protein kinases. At a concentration of 10 µM, significantly higher than its IC50 for KHK, this compound exhibited minimal inhibitory activity against the tested kinases, with none showing greater than 40% inhibition.[1]

Furthermore, the selectivity of this compound was evaluated against other closely related metabolic kinases.

KinaseSelectivity (fold-increase in IC50 vs. KHK)
Ribokinase> 50-fold
Hexokinase> 50-fold
Adenosine kinase> 50-fold

Table 2: Selectivity of this compound against related metabolic kinases. this compound demonstrated at least a 50-fold greater selectivity for KHK compared to ribokinase, hexokinase, and adenosine kinase.[1]

Experimental Protocols

Kinase Selectivity Profiling

The kinase selectivity of this compound was determined using a biochemical assay approach. A panel of 31 purified protein kinases was utilized to assess the inhibitory activity of the compound.

Methodology:

  • Enzyme and Substrate Preparation: Purified recombinant kinases were prepared in their respective optimized assay buffers. Specific peptide or protein substrates for each kinase were also prepared.

  • Compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then serially diluted to the desired screening concentration (10 µM).

  • Kinase Reaction: The kinase reactions were initiated by adding ATP. For this screen, a concentration of 100 µM ATP was used. The reaction mixtures, containing the specific kinase, its substrate, ATP, and either this compound or DMSO (as a control), were incubated at room temperature for a defined period.

  • Detection of Kinase Activity: The extent of substrate phosphorylation was quantified. The specific detection method was dependent on the assay format for each kinase, but common methods include radiometric assays (measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into the substrate) or fluorescence-based assays.

  • Data Analysis: The percentage of kinase activity remaining in the presence of this compound was calculated relative to the DMSO control. A lower percentage indicates greater inhibition.

Ketohexokinase Signaling Pathway and Inhibition by this compound

Ketohexokinase_Pathway Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK F1P Fructose-1-Phosphate KHK->F1P ATP to ADP Metabolism Downstream Metabolic Pathways (e.g., Glycolysis, Lipogenesis) F1P->Metabolism Khk_IN_1 This compound Khk_IN_1->KHK

Caption: Inhibition of the Ketohexokinase (KHK) signaling pathway by this compound.

Experimental Workflow for Kinase Selectivity Screening

Kinase_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare this compound (10 µM in DMSO) Incubation Incubate Kinases with This compound or DMSO Compound_Prep->Incubation Kinase_Panel_Prep Prepare Kinase Panel (31 kinases) Kinase_Panel_Prep->Incubation Substrate_ATP_Prep Prepare Substrates and ATP (100 µM) Reaction Initiate Reaction with ATP and Substrates Substrate_ATP_Prep->Reaction Incubation->Reaction Detection Detect Kinase Activity (Phosphorylation) Reaction->Detection Data_Analysis Calculate % Inhibition vs. DMSO control Detection->Data_Analysis

Caption: Workflow for assessing the specificity of this compound against a kinase panel.

References

comparative analysis of Khk-IN-1 and other ketohexokinase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of KHK-IN-1 and Other Ketohexokinase Inhibitors

This guide provides a detailed comparative analysis of this compound and other prominent ketohexokinase (KHK) inhibitors for researchers, scientists, and drug development professionals. The content focuses on objectively comparing inhibitor performance using experimental data, outlining detailed methodologies, and visualizing key pathways and workflows.

Introduction to Ketohexokinase (KHK)

Ketohexokinase (KHK), also known as fructokinase, is the first and rate-limiting enzyme in fructose metabolism.[1] It catalyzes the phosphorylation of fructose to fructose-1-phosphate (F1P).[1][2] Unlike glycolysis, which is tightly regulated, fructose metabolism via KHK lacks robust negative feedback mechanisms.[3][4] This can lead to rapid ATP depletion and an accumulation of downstream metabolites that contribute to de novo lipogenesis, making KHK a significant therapeutic target for metabolic diseases like non-alcoholic fatty liver disease (NAFLD), obesity, and diabetes.[4][5][6] KHK exists in two isoforms, KHK-C and KHK-A, with KHK-C being the primary isoform responsible for fructose metabolism in the liver, kidney, and small intestine.[1]

Data Presentation: Comparative Inhibitor Performance

The following table summarizes the quantitative data for this compound and other selected KHK inhibitors based on published in vitro and in vivo studies.

InhibitorType / ClassKHK-C IC50 (nM)KHK-A IC50 (nM)Cellular IC50 (nM)Oral Bioavailability (F)Key Notes
This compound Pyrimidinopyrimidine12[4][7]-400 (HepG2)[7][8]34% (in rats)[4][7]Cell-permeable, binds to the ATP-binding site.[4][7]
PF-06835919 -8.4[9]66[9]-Advanced to Phase II clinical trials.[10]Potent inhibitor of both KHK-C and KHK-A.[9]
LY3522348 -20 ± 8[11]24 ± 6[11]41 ± 14[11]Evaluated in Phase I clinical trials.[11]Highly selective dual inhibitor of KHK-C and KHK-A.[11]
Compound 38 Pyrimidinopyrimidine7[4][12]-< 500[4]-A potent analog from the same series as this compound.[4]
Compound 47 Pyrimidinopyrimidine8[4][12]-< 500[4]-Another potent analog from the same series as this compound.[4]

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

Fructose_Metabolism_Pathway cluster_cell Hepatocyte cluster_downstream Downstream Metabolic Pathways Fructose_in Fructose KHK KHK Fructose_in->KHK GLUT2/5 F1P Fructose-1-Phosphate ALDOB Aldolase B F1P->ALDOB DHAP DHAP G3P Glyceraldehyde-3-Phosphate DHAP->G3P GA Glyceraldehyde TK Triokinase GA->TK ATP -> ADP Glycolysis Glycolysis G3P->Glycolysis Gluconeogenesis Gluconeogenesis G3P->Gluconeogenesis Lipogenesis De Novo Lipogenesis G3P->Lipogenesis KHK->F1P ATP -> ADP ALDOB->DHAP ALDOB->GA TK->G3P Inhibitor KHK Inhibitor (e.g., this compound) Inhibitor->KHK

Caption: KHK-mediated fructose metabolism pathway and point of inhibition.

KHK_Inhibitor_Screening_Workflow cluster_biochemical Biochemical Assay (In Vitro) cluster_cellular Cell-Based Assay (In Situ) b1 1. Prepare reaction mix: Recombinant KHK enzyme, Fructose, ATP, Assay Buffer b2 2. Add test compound (e.g., this compound) or vehicle b1->b2 b3 3. Incubate at 30-37°C b2->b3 b4 4. Stop reaction and add detection reagent (e.g., Transcreener ADP) b3->b4 b5 5. Measure signal (e.g., Fluorescence Polarization) b4->b5 b6 6. Calculate % inhibition and IC50 b5->b6 c1 1. Plate cells (e.g., HepG2) c2 2. Pre-incubate with test compound or vehicle c1->c2 c3 3. Add high concentration of Fructose c2->c3 c4 4. Incubate for several hours c3->c4 c5 5. Lyse cells and extract metabolites c4->c5 c6 6. Quantify Fructose-1-Phosphate (F1P) via LC-MS c5->c6 c7 7. Calculate % F1P reduction and cellular IC50 c6->c7

Caption: Experimental workflow for KHK inhibitor screening assays.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below. These protocols are based on commonly used methods for characterizing KHK inhibitors.

In Vitro KHK Enzymatic Activity Assay (Transcreener® ADP² FP Assay)

This assay quantifies KHK activity by directly detecting the amount of ADP produced during the phosphorylation of fructose. It is a homogeneous, competitive fluorescence polarization (FP) immunoassay suitable for high-throughput screening.[4][13]

Principle: The KHK enzyme converts fructose and ATP into F1P and ADP. The Transcreener detection mix contains an anti-ADP antibody conjugated to a fluorophore and an ADP tracer. The ADP produced by KHK competes with the ADP tracer for binding to the antibody. High KHK activity leads to high ADP production, displacement of the tracer, and a low polarization signal. Conversely, inhibition of KHK results in a high polarization signal.

Materials:

  • Recombinant human KHK-C enzyme

  • ATP (Adenosine 5'-triphosphate)

  • D-Fructose

  • Assay Buffer: 25 mM Tris (pH 7.5), 10 mM MgCl₂, 10 mM KCl, 10 mM CaCl₂, 0.01% Triton X-100[13]

  • Test Inhibitors (e.g., this compound) dissolved in DMSO

  • Transcreener® ADP² FP Assay Kit (containing ADP² Antibody and ADP² Tracer)

  • 384-well, low-volume black plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in the assay buffer to the desired final concentrations.

  • Enzyme Reaction:

    • Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of the 384-well plate.

    • Add 5 µL of KHK enzyme solution (e.g., 22 nM final concentration) to each well.[13]

    • Initiate the reaction by adding 5 µL of a substrate mix containing ATP (e.g., 0.15 mM final concentration) and Fructose (e.g., 7 mM final concentration).[13]

    • Seal the plate and incubate at 30°C for 60 minutes.[13]

  • Detection:

    • Prepare the ADP Detection Mix according to the kit manufacturer's instructions (e.g., 1X Stop & Detect Buffer, 225 µg/mL ADP² Antibody, 8 nM ADP² Tracer).[13]

    • Add 5 µL of the ADP Detection Mix to each well to stop the enzymatic reaction.

    • Incubate the plate at room temperature for 60-90 minutes.

  • Data Acquisition:

    • Read the fluorescence polarization on a compatible plate reader.

    • Calculate the percent inhibition relative to control wells (vehicle-treated) and plot the results against the inhibitor concentration to determine the IC50 value using a four-parameter logistic fit.

Cellular Fructose-1-Phosphate (F1P) Production Assay

This cell-based assay measures the ability of an inhibitor to block KHK activity within a cellular context by quantifying the production of its direct product, F1P.

Principle: Hepatocyte-derived cells (e.g., HepG2) are treated with a KHK inhibitor before being challenged with a high concentration of fructose. The intracellular accumulation of F1P is then measured using Liquid Chromatography-Mass Spectrometry (LC-MS), providing a direct readout of cellular KHK activity.[4][7]

Materials:

  • HepG2 cells (or other relevant cell line expressing KHK)

  • Cell culture medium (e.g., DMEM)

  • Test Inhibitors dissolved in DMSO

  • D-Fructose solution

  • Phosphate-Buffered Saline (PBS)

  • Methanol (ice-cold, for extraction)

  • Cell scrapers

  • LC-MS system

Procedure:

  • Cell Culture: Seed HepG2 cells in 6-well plates and grow to ~80-90% confluency.

  • Inhibitor Treatment:

    • Remove the culture medium and wash the cells once with PBS.

    • Add fresh, serum-free medium containing the desired concentrations of the KHK inhibitor (e.g., 0-10 µM) or vehicle control (DMSO).[7][8]

    • Pre-incubate the cells for 30 minutes at 37°C.[7][8]

  • Fructose Challenge:

    • Add D-Fructose to each well to a final concentration of 15 mM.[7][8]

    • Incubate the cells for an additional 3 hours at 37°C.[7][8]

  • Metabolite Extraction:

    • Quickly remove the medium and wash the cell monolayer twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.

  • LC-MS Analysis:

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile/water).

    • Analyze the samples via LC-MS to quantify the amount of F1P.

  • Data Analysis:

    • Normalize the F1P levels to the total protein content of each sample.

    • Calculate the percent reduction in F1P production for each inhibitor concentration relative to the vehicle-treated control.

    • Determine the cellular IC50 value by plotting the percent reduction against the inhibitor concentration.

References

A Comparative Guide to KHK-IN-1 Alternatives for Fructose Metabolism Inhibition in Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the role of fructose metabolism in various pathologies, the inhibition of ketohexokinase (KHK) presents a promising therapeutic strategy. While KHK-IN-1 is a known inhibitor, a range of alternative small molecules, both synthetic and natural, have been developed and characterized. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid in the selection of the most suitable tool compounds for research applications.

In Vitro Potency and Selectivity of KHK Inhibitors

The in vitro potency of KHK inhibitors is typically determined by measuring their half-maximal inhibitory concentration (IC50) against the two isoforms of the enzyme: KHK-C, the high-affinity isoform predominantly found in the liver, kidney, and intestine, and KHK-A, the low-affinity, ubiquitously expressed isoform. A lower IC50 value indicates a higher potency. The ratio of IC50 values (KHK-A/KHK-C) is a measure of the inhibitor's selectivity for the KHK-C isoform.

CompoundDeveloper/OriginKHK-C IC50 (nM)KHK-A IC50 (nM)Selectivity (KHK-A/KHK-C)
PF-06835919 Pfizer~3 - 10[1][2]~66 - 170[1][2]~7.8 - 23.3
LY-3522348 Eli Lilly20 ± 8[3]24 ± 6[3]~1.2
BI-9787 Boehringer Ingelheim12.8[4]12[4]~0.94
GS-1291269 Gilead Sciences0.39 - 0.64[5]--
Pyrimidinopyrimidine 8 Johnson & Johnson12[6]--
Pyrimidinopyrimidine 38 Johnson & Johnson7[6]--
Pyrimidinopyrimidine 47 Johnson & Johnson8[6]--
Luteolin Natural Flavonoid---

Note: IC50 values can vary depending on the specific assay conditions. Data for KHK-A was not available for all compounds in the reviewed literature.

In Vivo Efficacy of KHK Inhibitors

The in vivo efficacy of KHK inhibitors is evaluated in animal models of fructose-induced metabolic disease. Key parameters assessed include reductions in liver fat (hepatic steatosis), plasma triglycerides, and improvements in insulin sensitivity.

CompoundAnimal ModelDosageKey In Vivo Effects
PF-06835919 Rat model of high-fructose diet-induced metabolic dysfunction[2]10 or 30 mg/kg, twice daily[1]Reduced epididymal adipose tissue weight, fasting plasma insulin, and hepatic and plasma triglycerides. Increased urinary fructose excretion.[1]
LY-3522348 First-in-human study in healthy adults[3]Single doses (5-380 mg) and multiple daily doses (50-290 mg)[3]Dose-dependent increase in plasma fructose concentrations after a fructose challenge, indicating inhibition of fructose metabolism.[3]
GS-1291269 Fructose challenge rat model[5]-Reduction of fructose-1-phosphate (F1P) in the liver and kidney.[5]
Pyrimidinopyrimidine 8 Rat[6]10 mg/kg (oral)Orally bioavailable (F = 34%).[6]
Luteolin --Preclinical studies suggest it may ameliorate acute kidney injury by inhibiting fructokinase.[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of KHK inhibitors and the experimental approaches used to characterize them, the following diagrams are provided.

Fructose_Metabolism_Pathway Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK Substrate F1P Fructose-1-Phosphate (F1P) KHK->F1P ATP -> ADP DHAP_GA DHAP + Glyceraldehyde F1P->DHAP_GA Aldolase B UricAcid Uric Acid Production F1P->UricAcid Lipogenesis De Novo Lipogenesis (Triglycerides, VLDL) DHAP_GA->Lipogenesis Inhibitor KHK Inhibitor (e.g., PF-06835919) Inhibitor->KHK Inhibition

Caption: Fructose metabolism pathway and the site of action for KHK inhibitors.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation EnzymeAssay KHK Enzymatic Assay (IC50 Determination) CellAssay Cell-Based Assay (F1P Measurement) EnzymeAssay->CellAssay Potent compounds advance Selectivity Kinase Selectivity Profiling CellAssay->Selectivity Cell-permeable compounds advance AnimalModel Fructose-Induced Metabolic Disease Model Selectivity->AnimalModel Selective compounds advance Dosing Compound Administration AnimalModel->Dosing Analysis Metabolic Phenotyping (Liver fat, Triglycerides, etc.) Dosing->Analysis

Caption: General experimental workflow for the evaluation of KHK inhibitors.

Experimental Protocols

Key Experiment 1: In Vitro KHK Enzymatic Assay (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the activity of the KHK enzyme by 50%. A common method is a coupled-enzyme assay that measures the production of ADP.

Materials:

  • Recombinant human KHK-C and KHK-A enzymes

  • ATP

  • Fructose

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • Test compounds (inhibitors) dissolved in DMSO

Procedure:

  • Prepare a reaction mixture containing the KHK enzyme in the assay buffer.

  • Add serial dilutions of the test compound to the reaction mixture and incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding a mixture of ATP and fructose. The concentrations of ATP and fructose should be kept constant, ideally close to their Michaelis-Menten constant (Km) for the respective KHK isoform. For example, for BI-9787's characterization, 200 µM ATP and 400 µM D-fructose were used for KHK-C, while 200 µM ATP and 15 mM D-fructose were used for KHK-A[3].

  • Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.

  • Plot the percentage of KHK activity against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Key Experiment 2: Cellular Fructose-1-Phosphate (F1P) Accumulation Assay

This assay measures the ability of an inhibitor to block the production of F1P, the direct product of the KHK-catalyzed reaction, in a cellular context.

Materials:

  • Hepatocytes (e.g., primary human hepatocytes or HepG2 cells)

  • Cell culture medium

  • Fructose solution

  • Test compounds (inhibitors) dissolved in DMSO

  • Lysis buffer

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Culture hepatocytes in multi-well plates until they reach a suitable confluency.

  • Pre-incubate the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • Stimulate the cells with a high concentration of fructose (e.g., 5 mM) for a defined period (e.g., 1 hour).

  • Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular fructose.

  • Lyse the cells and extract the intracellular metabolites.

  • Quantify the concentration of F1P in the cell lysates using a validated LC-MS method.

  • Plot the F1P concentration against the inhibitor concentration to determine the cellular IC50.

Key Experiment 3: In Vivo Fructose Challenge in a Rodent Model

This experiment evaluates the pharmacodynamic effect of a KHK inhibitor in a living organism by measuring its ability to block the metabolism of an acute fructose load.

Materials:

  • Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Test compound formulated for oral or intravenous administration

  • Fructose solution for oral gavage

  • Anesthesia

  • Blood collection supplies

  • Tissue collection and processing reagents

  • LC-MS for metabolite analysis

Procedure:

  • Acclimate the animals to the experimental conditions.

  • Administer the test compound or vehicle to the animals at a predetermined time before the fructose challenge.

  • Administer a bolus of fructose via oral gavage (e.g., 2 g/kg).

  • Collect blood samples at various time points after the fructose challenge to measure plasma fructose and other metabolites.

  • At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., liver, kidney).

  • Homogenize the tissues and extract metabolites.

  • Quantify the levels of F1P in the tissue extracts using LC-MS to assess target engagement.

  • Analyze the plasma and tissue metabolite data to evaluate the in vivo efficacy of the KHK inhibitor.

This guide provides a comparative overview of several alternatives to this compound for inhibiting fructose metabolism in a research setting. The choice of inhibitor will depend on the specific experimental needs, including the desired potency, selectivity, and the requirement for in vivo activity. The provided experimental protocols offer a starting point for the characterization and evaluation of these and other novel KHK inhibitors.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Khk-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the proper handling and disposal of Khk-IN-1, a selective and cell membrane permeable inhibitor of ketohexokinase (KHK).[1][2] The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical and Physical Properties

A summary of the key quantitative data for this compound and its hydrochloride salt is presented below for easy reference.

PropertyThis compoundThis compound hydrochlorideReference
Molecular Formula C21H26N8SC21H27ClN8S[1][3]
Molecular Weight 422.55 g/mol 459.01 g/mol [1][3]
CAS Number 1303469-70-61303470-48-5[1][4]
Appearance White SolidNot Specified[1]
Solubility Soluble in DMSONot Specified[5]
Storage (Powder) -20°C for 3 yearsNot Specified[1]
Storage (In solvent) -80°C for 1 yearNot Specified[1]

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile or neoprene), when handling this compound.[6]

  • Ventilation: When handling the solid form or preparing solutions, work in a well-ventilated fume hood to avoid inhalation of dust or aerosols.[6]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong acids.[6] For long-term stability, adhere to the recommended storage temperatures for powder and solvent preparations.[1]

  • Solution Preparation: To prepare a stock solution, dissolve this compound in a suitable solvent like DMSO.[5] To enhance solubility, the tube can be warmed to 37°C and sonicated.[5] Once dissolved, it is recommended to store the solution in aliquots to avoid repeated freeze-thaw cycles.[5]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, follow these immediate procedures.

Exposure RouteFirst Aid MeasuresReference
Inhalation Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[3]
Skin Contact Immediately rinse the affected skin area with copious amounts of water. Remove any contaminated clothing and shoes.[3]
Eye Contact Flush eyes immediately with large amounts of water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present.[3][7]
Ingestion If the person is conscious, rinse their mouth with water. Do not induce vomiting unless directed by medical personnel.[3]

For any exposure, seek prompt medical attention.[3]

Spill Cleanup:

  • Small Spills (<1 L): If trained, use appropriate PPE and absorbent materials to contain and clean up the spill. Double bag the waste in clear plastic bags, label it, and dispose of it as hazardous waste.[6]

  • Large Spills (>1 L): Evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department for assistance.[6]

Proper Disposal Procedures

As a chemical compound used in a laboratory setting, this compound waste must be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Segregation: Segregate all this compound waste, including unused product, contaminated disposables (e.g., pipette tips, tubes, gloves), and spill cleanup materials, from other laboratory waste streams.

  • Waste Containers:

    • Solid Waste: Place all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect liquid waste containing this compound in a compatible, sealed, and labeled hazardous waste container. It is advisable to use secondary containment to prevent spills.[8][9]

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage of Waste: Store waste containers in a designated, secure area away from incompatible materials, and in accordance with your institution's guidelines.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste disposal service.[9]

Disposal of Empty Containers: Empty containers that previously held this compound should also be treated as hazardous waste and disposed of accordingly.[9]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Khk_IN_1_Disposal_Workflow cluster_disposal Final Disposal A Unused this compound D Solid Waste Container (Labeled 'Hazardous Waste - this compound') A->D Solid E Liquid Waste Container (Labeled 'Hazardous Waste - this compound') with Secondary Containment A->E Liquid B Contaminated PPE (Gloves, etc.) B->D C Contaminated Labware (Pipette tips, tubes) C->D F Store in Designated Hazardous Waste Area D->F E->F G Arrange for Pickup by Licensed Waste Disposal Service F->G H Proper Disposal G->H

Caption: Logical workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Khk-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides immediate, essential safety and logistical information for handling Khk-IN-1, a selective and cell membrane permeable inhibitor of ketohexokinase. Adherence to these guidelines is critical for minimizing risks and ensuring the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent inhalation, skin, and eye contact.[1] The following table summarizes the required PPE.

PPE CategoryRequired EquipmentSpecifications
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Hand Protection Chemical-Resistant GlovesDispose of contaminated gloves after use.
Body Protection Laboratory CoatTo be worn over personal clothing.
Respiratory Protection Appropriate RespiratorUse in well-ventilated areas.[1] If ventilation is inadequate, a respirator is necessary to avoid inhaling dust or aerosols.[1]

Emergency First Aid Procedures

In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial. The following table outlines the recommended procedures.[1]

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Handling and Storage

Proper handling and storage procedures are essential to maintain the stability of this compound and ensure a safe laboratory environment.

Handling:

  • Avoid the formation of dust and aerosols.[1]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container.[1]

  • Recommended storage temperature for the powder form is -20°C for up to 3 years.[2]

  • For solutions in solvent, store at -80°C for up to 1 year.[2]

  • Keep in a dry and well-ventilated place.[1]

Accidental Release and Disposal Plan

In the case of a spill or at the end of its use, proper containment and disposal of this compound are critical to prevent environmental contamination and ensure safety.

Accidental Release Measures:

  • Evacuate Personnel: Ensure all non-essential personnel are cleared from the area.[1]

  • Ensure Ventilation: Make sure the area is well-ventilated.[1]

  • Wear Full PPE: Use the personal protective equipment outlined above.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1]

  • Clean-up:

    • For solid spills, carefully sweep up the material, avoiding dust generation.

    • For liquid spills, absorb with an inert material (e.g., sand, vermiculite).

    • Place the collected material into a suitable, labeled container for disposal.[3]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Disposal Plan:

  • All waste materials, including contaminated PPE and cleaning materials, should be placed in a sealed, labeled container.

  • Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Experimental Workflow for Safe Handling

The following diagram illustrates the procedural workflow for the safe handling of this compound, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Well-Ventilated Workspace A->B C Weigh/Measure this compound B->C D Perform Experiment C->D E Decontaminate Workspace D->E F Segregate Waste E->F G Dispose of Waste via Licensed Contractor F->G

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Khk-IN-1
Reactant of Route 2
Khk-IN-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.